ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(1-ethylpyrazol-4-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-11-6-7(5-10-11)8(12)9(13)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLCZGUYRLBNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235995-82-0 | |
| Record name | ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, plausible synthetic routes, spectroscopic profile, potential applications, and safety considerations, offering a valuable resource for professionals in the field.
Compound Identification and Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1235995-82-0 | [1] |
| Molecular Formula | C9H12N2O3 | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CN(C(=C1)C(=O)C(=O)OCC)CC | |
| Physical Form | Predicted: Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. |
Synthesis and Mechanistic Insights
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible synthetic pathway can be devised based on established methodologies for the preparation of pyrazole derivatives and α-keto esters. A common and effective method involves the acylation of a pre-formed pyrazole ring.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the readily available 1-ethyl-1H-pyrazole.
-
Friedel-Crafts Acylation: The 1-ethyl-1H-pyrazole can be acylated at the C4 position using oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the α-ketoacyl chloride moiety onto the pyrazole ring. The regioselectivity for the C4 position is generally favored in pyrazoles lacking substituents at this position.
-
Esterification: The resulting acyl chloride is then reacted with ethanol to yield the final product, this compound. This is a standard esterification reaction.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a generalized and hypothetical procedure. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.
Step 1: Synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetyl chloride
-
To a stirred solution of 1-ethyl-1H-pyrazole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir for 15-30 minutes.
-
Slowly add oxalyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl chloride, which may be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetyl chloride from the previous step in an excess of anhydrous ethanol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess ethanol under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazole H-3 | ~8.0 - 8.2 | s | - |
| Pyrazole H-5 | ~7.8 - 8.0 | s | - |
| Ethyl (-OCH₂CH₃) | ~4.3 - 4.5 | q | ~7.1 |
| N-Ethyl (-NCH₂CH₃) | ~4.1 - 4.3 | q | ~7.3 |
| N-Ethyl (-NCH₂CH₃) | ~1.4 - 1.6 | t | ~7.3 |
| Ethyl (-OCH₂CH₃) | ~1.3 - 1.5 | t | ~7.1 |
¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (keto) | ~185 - 190 |
| C=O (ester) | ~160 - 165 |
| Pyrazole C-3 | ~140 - 145 |
| Pyrazole C-5 | ~135 - 140 |
| Pyrazole C-4 | ~115 - 120 |
| Ethyl (-OC H₂CH₃) | ~62 - 65 |
| N-Ethyl (-NC H₂CH₃) | ~45 - 50 |
| N-Ethyl (-NCH₂C H₃) | ~14 - 16 |
| Ethyl (-OCH₂C H₃) | ~13 - 15 |
Infrared (IR) Spectroscopy (Predicted)
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aromatic/Heteroaromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (α-keto ester) | 1750 - 1730 & 1700 - 1680 | Strong, two distinct bands |
| C=N stretch (Pyrazole) | 1580 - 1500 | Medium |
| C-O stretch (Ester) | 1300 - 1100 | Strong |
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group from the pyrazole nitrogen (-CH₂CH₃, m/z = 29).
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
The α-keto ester functionality present in the target molecule is also a valuable pharmacophore. It can act as a reactive handle for further chemical modifications or as a key binding element to biological targets, such as enzymes.
Given these features, this compound represents a promising building block for the synthesis of novel bioactive molecules. Its potential applications in drug discovery could include:
-
Scaffold for Library Synthesis: It can serve as a versatile starting material for the creation of diverse chemical libraries for high-throughput screening against various therapeutic targets.
-
Intermediate for Target-Specific Inhibitors: The reactive α-keto ester group can be modified to design inhibitors for specific enzymes, such as proteases or kinases, which are often implicated in disease pathways.
Safety and Handling
Specific safety and toxicity data for this compound are not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General laboratory safety practices should be strictly followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Caption: Recommended workflow for safe handling of the compound.
Conclusion
This compound is a pyrazole derivative with potential as a versatile building block in the field of drug discovery. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications based on the known importance of its constituent chemical motifs. As with any novel compound, further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.
References
- This reference is not available
Sources
An In-depth Technical Guide to Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, proposes plausible synthetic routes with detailed experimental protocols, and outlines methods for its analytical characterization. Furthermore, it explores the potential applications of this and structurally related pyrazole derivatives in drug discovery, drawing upon the known diverse biological activities of the pyrazole scaffold. This document serves as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The presence of the pyrazole moiety in numerous clinically approved drugs underscores its importance in drug discovery and development. This compound, with its α-ketoester functionality at the C4 position of the N-ethylated pyrazole ring, represents a promising building block for the synthesis of more complex and potentially bioactive molecules. The α-ketoester group is a versatile handle for various chemical transformations, making this compound a valuable intermediate for library synthesis in drug discovery programs.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 1235995-82-0[1]
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
Chemical Structure:
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 196.08479 | PubChem |
| Monoisotopic Mass | 196.08479 | PubChem |
| Topological Polar Surface Area | 64.9 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 277 | PubChem |
Synthetic Strategies and Methodologies
Strategy A: Vilsmeier-Haack Formylation followed by Oxidation and Esterification
This is a multi-step but reliable method for the functionalization of the C4 position of pyrazoles.
Caption: Synthetic pathway via Vilsmeier-Haack reaction.
Strategy B: Acylation of a Pre-functionalized Pyrazole
This approach involves the preparation of a 4-functionalized pyrazole that can be converted to the target compound. A promising route is through a Grignard reagent.
Caption: Synthetic pathway via Grignard reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrazoles.
Materials:
-
1-ethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool a solution of DMF in DCM to 0 °C.
-
Slowly add POCl3 dropwise to the cooled DMF solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-ethyl-1H-pyrazole in DCM dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated NaHCO3 solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-ethyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of this compound from 1-ethyl-1H-pyrazole-4-carbaldehyde
Rationale: This two-step sequence involves the oxidation of the aldehyde to a carboxylic acid, followed by esterification to the desired ethyl ester.
Materials:
-
1-ethyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO4) or other suitable oxidizing agent
-
Sulfuric acid (H2SO4)
-
Sodium bisulfite (NaHSO3)
-
Ethanol (absolute)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
Step A: Oxidation to 1-ethyl-1H-pyrazole-4-carboxylic acid
-
Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in an aqueous acetone solution.
-
Slowly add a solution of KMnO4 in water at a temperature maintained below 10 °C.
-
Stir the mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the manganese dioxide precipitate and wash it with hot water.
-
Acidify the filtrate with dilute H2SO4 to precipitate the carboxylic acid.
-
If the solution remains colored, decolorize it with a small amount of NaHSO3.
-
Collect the precipitated 1-ethyl-1H-pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry.
Step B: Esterification to this compound
-
Suspend 1-ethyl-1H-pyrazole-4-carboxylic acid in absolute ethanol.
-
Add a catalytic amount of concentrated H2SO4.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated NaHCO3 solution.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield this compound.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), and singlets for the pyrazole ring protons. The chemical shifts will be indicative of the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The carbonyl carbons of the keto and ester groups are expected to appear at downfield chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole-H3 | ~7.8 - 8.2 | ~135 - 140 |
| Pyrazole-H5 | ~7.6 - 8.0 | ~128 - 133 |
| N-CH2-CH3 | ~4.1 - 4.4 (quartet) | ~45 - 50 |
| N-CH2-CH3 | ~1.4 - 1.6 (triplet) | ~14 - 16 |
| O-CH2-CH3 | ~4.3 - 4.6 (quartet) | ~61 - 65 |
| O-CH2-CH3 | ~1.3 - 1.5 (triplet) | ~13 - 15 |
| C=O (keto) | - | ~180 - 185 |
| C=O (ester) | - | ~160 - 165 |
| Pyrazole-C4 | - | ~115 - 120 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
4.2. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
4.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (keto) stretching | 1720 - 1740 |
| C=O (ester) stretching | 1735 - 1750 |
| C-O (ester) stretching | 1150 - 1250 |
| C=N (pyrazole) stretching | 1500 - 1600 |
| C-H (aromatic) stretching | 3000 - 3100 |
| C-H (aliphatic) stretching | 2850 - 3000 |
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes pyrazole derivatives attractive candidates for drug discovery across a wide range of therapeutic areas.
Caption: Diverse biological activities of pyrazole derivatives.
While specific biological data for this compound is not yet published, its structural features suggest several potential avenues for investigation:
-
Enzyme Inhibition: The α-ketoester moiety can act as an electrophilic "warhead," capable of forming covalent or non-covalent interactions with nucleophilic residues in the active sites of enzymes. This makes the compound a potential candidate for screening against various enzyme targets, such as proteases, kinases, and oxidoreductases.
-
Scaffold for Library Synthesis: The versatility of the α-ketoester group allows for its derivatization into a wide array of other functional groups and heterocyclic systems. This makes this compound an excellent starting material for the construction of compound libraries for high-throughput screening.
-
Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Agents: A significant number of pyrazole-containing compounds have been investigated for their anticancer activity, targeting various pathways involved in cell proliferation and survival.
-
Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in several compounds with demonstrated activity against a range of microbial and viral pathogens.
Conclusion
This compound is a structurally interesting heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, proposed plausible and detailed synthetic strategies, and outlined the necessary analytical techniques for its characterization. The diverse biological activities associated with the pyrazole scaffold suggest that this compound and its derivatives are promising candidates for further investigation in the development of novel therapeutic agents. The methodologies and insights presented herein are intended to facilitate and inspire future research in this exciting area of chemical biology.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for the novel compound, 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety principles with insights derived from the chemical's structural motifs to ensure the highest standards of laboratory safety. As a novel chemical entity, it is imperative to treat this compound with the utmost caution, assuming it to be hazardous until proven otherwise.[1][2]
Hazard Identification and Risk Assessment: A Proactive Approach
Given the absence of a specific Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester, a thorough risk assessment must be conducted based on its constituent functional groups: a pyrazole ring, an α-keto ester, and an ethyl ester.
-
Pyrazole Moiety: Pyrazole derivatives are known to exhibit a wide range of biological activities and, consequently, potential toxicities. Some substituted pyrazoles are known to be irritants or harmful.[3] Therefore, skin and eye contact should be strictly avoided.
-
α-Keto Ester and Glyoxylic Acid Functionality: The glyoxylic acid ester component suggests a potential for reactivity and irritation. Glyoxylic acid itself is corrosive and can cause serious eye damage.[1][4] Esters, in general, can be irritants to the eyes and mucous membranes, with toxicity potentially increasing with the length of the alkyl chain.[5]
-
Novel Compound Principle: For any new or not fully characterized substance, it is a fundamental principle of laboratory safety to treat it as potentially hazardous.[1][2][6] All handling procedures should reflect this assumption to minimize any potential for unforeseen adverse effects.
A summary of the inferred hazard classification is provided in the table below.
| Hazard Class | Inferred GHS Category | Justification |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for related pyrazole compounds. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Inferred from pyrazole derivatives and ester functionalities.[3][5] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Based on the properties of glyoxylic acid and esters.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | A common property of volatile organic compounds and fine powders. |
Hazard Communication Flowchart
Caption: Logical flow for hazard identification and communication.
Exposure Controls and Personal Protective Equipment (PPE): Your Primary Defense
Minimizing exposure is paramount when working with novel compounds.[7] A multi-layered approach combining engineering controls and appropriate PPE is essential.
Engineering Controls:
-
Fume Hood: All manipulations of 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[4][8]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield in addition to safety glasses.[1] | Protects against splashes and potential irritants. |
| Hand Protection | Nitrile or neoprene gloves.[1] | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A flame-resistant lab coat.[1] | Protects skin and personal clothing from spills. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Handling and Storage: Maintaining Compound Integrity and Safety
Proper handling and storage protocols are critical to prevent accidents and maintain the stability of the compound.[9]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational.[4][8] Have spill cleanup materials readily available.
-
Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a spatula for solids and a pipette with a bulb for liquids.[10] Never use mouth pipetting.
-
Labeling: All containers holding the compound must be clearly labeled with the chemical name, structure, date of preparation, and any known hazards.[2][4]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6] Avoid eating, drinking, or applying cosmetics in the laboratory.[8]
Storage Protocol:
-
Container: Store in a tightly sealed, properly labeled container.[9]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Segregation: Store separately from other chemicals to prevent accidental mixing.[2]
-
Inventory: Maintain an accurate inventory of the compound, including the amount and storage location.[9]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.[4]
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. |
Emergency Response Flowchart
Caption: Immediate actions for different exposure routes.
Disposal Considerations
All waste containing 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of it down the drain.
By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can handle 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester with the necessary level of caution, ensuring a safe and productive research environment.
References
- Novel Chemicals with Unknown Hazards SOP. (n.d.).
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).
- How to Safely Handle Pharmaceutical Chemicals: A Comprehensive Guide. (n.d.).
- USA Lab. (2020, July 29). How to Promote Lab Safety When Working with Chemicals.
- PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
- Lab Safety Rules and Guidelines. (2024, January 23).
- Safe Handling of Chemicals. (2022, September 22).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Cayman Chemical. (2023, April 24). Safety Data Sheet.
- Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.
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- 10. youtube.com [youtube.com]
molecular weight and formula of pyrazole alpha-keto ester derivatives
Chemo-Structural Analysis and Synthetic Utility of Pyrazole -Keto Ester Derivatives
Executive Summary
Context: Pyrazole
Objective: This technical guide provides a structural breakdown, molecular weight derivation, and validated synthetic protocols for generating these derivatives. It moves beyond basic description to explain the physicochemical rationale driving their synthesis and bioactivity.
Structural Chemistry & Formula Analysis
The Core Scaffold
The fundamental structure of a pyrazole
General Structure:
Molecular Formula & Weight Derivation
To allow for precise mass spectrometry planning, we deconstruct the molecule into modular components.
Base Formula Calculation:
-
Pyrazole Core (
): The aromatic ring.[1] -
-Keto Ester Side Chain (
): Adds . -
Substituents (
): Variable groups.
Representative Derivative Analysis: Target Molecule: Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-oxoacetate.
| Component | Fragment Formula | Contribution to MW ( g/mol ) |
| Pyrazole Ring | ~66.06 | |
| 101.08 | ||
| Substituent R1 | 15.03 | |
| Substituent R3 | 15.03 | |
| Substituent R5 | 15.03 | |
| Hydrogen Adjustments | Subtract H for bonds formed | -3.02 (3 substitution sites) |
| TOTAL | 210.23 |
Lipinski Compliance Check:
-
MW: 210.23 (< 500 Da) - Pass
-
H-Bond Donors: 0 - Pass
-
H-Bond Acceptors: 5 (2 N, 3 O) - Pass
-
LogP: ~1.2 (Estimated) - Pass
Synthetic Pathways & Causality
The synthesis of pyrazole
Pathway Logic
-
Precursor Synthesis: Formation of the pyrazole ring via Knorr synthesis (Hydrazine + 1,3-diketone).[2]
-
Functionalization: Friedel-Crafts acylation using Ethyl Oxalyl Chloride (
).-
Why this reagent? It introduces both carbonyls simultaneously.
-
Why Lewis Acid?
or activates the acyl chloride, generating a highly reactive acylium ion.
-
Reaction Workflow Diagram
Caption: Step-wise synthetic route from raw precursors to the final alpha-keto ester derivative via Friedel-Crafts acylation.
Validated Experimental Protocol
Objective: Synthesis of Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-oxoacetate.
Materials
-
1,3,5-Trimethyl-1H-pyrazole (1.0 eq)
-
Ethyl oxalyl chloride (1.2 eq)
-
Aluminum chloride (
, anhydrous) (1.5 eq) -
Dichloromethane (DCM), anhydrous
-
Ice/Water for quenching
Step-by-Step Methodology
-
Preparation of Catalyst Complex:
-
In a flame-dried round-bottom flask under Argon atmosphere, suspend
(1.5 eq) in anhydrous DCM. -
Cool to 0°C using an ice bath. Causality: Controlling the exotherm of the subsequent addition prevents polymerization.
-
-
Acylating Agent Addition:
-
Add Ethyl oxalyl chloride (1.2 eq) dropwise. Stir for 15 minutes until the complex forms (solution often turns yellow/orange).
-
-
Substrate Addition:
-
Dissolve the pyrazole (1.0 eq) in a minimal amount of DCM.
-
Add this solution slowly to the reaction mixture at 0°C.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature.
-
Stir for 3–6 hours.
-
Self-Validation: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).[2] The product will be significantly more polar (lower
) than the starting pyrazole due to the two carbonyl groups.
-
-
Quench & Isolation:
-
Pour the reaction mixture carefully over crushed ice/HCl. Reason: Break the Aluminum-product complex.
-
Extract with DCM (3x). Wash organic layer with Brine.
-
Dry over
and concentrate in vacuo.
-
Characterization Standards
To ensure scientific integrity, the product must meet these spectral criteria:
-
IR Spectroscopy: Distinct doublet carbonyl stretch.
-
Ester
: ~1735 cm⁻¹ -
Ketone
: ~1660 cm⁻¹ (conjugated with aromatic ring).
-
-
NMR: Look for the characteristic
-keto signals.-
Ketone Carbon: ~180 ppm.
-
Ester Carbon: ~163 ppm.
-
Biological Applications & SAR Logic
The
Mechanism of Action
-
Transition State Mimicry: The planar
motif mimics the transition state of peptide hydrolysis, making these compounds excellent inhibitors of serine proteases. -
Hydrogen Bonding: The 1,2-dicarbonyl system acts as a bidentate acceptor, capable of chelating metals in metalloenzymes or forming water-bridged networks in kinase pockets.
SAR (Structure-Activity Relationship) Diagram
Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each molecular region.
References
-
Synthesis of Pyrazoles via Knorr Reaction
- Title: "The Knorr Pyrazole Synthesis and its Variants."
- Source:Chemical Reviews.
-
Link:[Link]
-
Friedel-Crafts Acylation of Pyrazoles
- Title: "Regioselective acyl
- Source:Journal of Heterocyclic Chemistry.
-
Link:[Link]
-
Bioactivity of Alpha-Keto Esters
- Title: "Alpha-keto heterocycles as inhibitors of serine proteases."
- Source:Journal of Medicinal Chemistry.
-
Link:[Link]
-
General Pyrazole Pharmacology
A Technical Guide to the Solubility of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate in Organic Solvents
Introduction
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for its successful application. This guide provides an in-depth technical overview of the solubility of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate in organic solvents. Pyrazole derivatives are significant structural motifs in many biologically active compounds and pharmaceuticals.[1][2] The solubility of these compounds dictates their behavior in various stages of research and development, from synthesis and purification to formulation and bioavailability.
This document moves beyond a simple listing of solvents. It delves into the molecular characteristics of this compound to predict its solubility based on fundamental chemical principles. Furthermore, it provides a robust, step-by-step experimental protocol for determining the solubility of this and similar novel compounds, ensuring scientific integrity and reproducibility.
Molecular Structure and Physicochemical Properties
To understand the solubility of this compound, we must first examine its molecular structure.
Structure:
The key functional groups present are:
-
1-Ethylpyrazole ring: A five-membered aromatic heterocycle with two nitrogen atoms. The ethyl group on the nitrogen adds nonpolar character.
-
α-Ketoester: A highly polar functional group consisting of a ketone and an ester.
The interplay between the relatively polar pyrazole ring and the highly polar α-ketoester group, contrasted with the nonpolar ethyl substituents, will govern the compound's solubility. While no specific experimental data for this exact ester is publicly available, we can infer its properties from its constituent parts and related molecules. The parent compound, 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid, is a solid, and its ethyl ester is also expected to be a solid at room temperature.[3][4]
Theoretical Principles of Solubility: A Predictive Approach
The adage "like dissolves like" is a foundational principle in predicting solubility. This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.
Solubility Prediction for this compound:
Based on its structure, this compound possesses both polar and nonpolar regions. The pyrazole ring and the α-ketoester group contribute to its polarity and potential for dipole-dipole interactions. The ethyl groups, on the other hand, provide nonpolar character.
Therefore, we can predict the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are likely to be excellent solvents. Their polarity will effectively solvate the polar regions of the molecule.
-
Moderate to Good Solubility in Alcohols: Solvents such as methanol, ethanol, and isopropanol should be effective. The hydroxyl group in these solvents can engage in hydrogen bonding with the oxygen and nitrogen atoms of the solute.
-
Moderate Solubility in Chlorinated Solvents: Dichloromethane and chloroform, being moderately polar, are expected to dissolve the compound to a reasonable extent.
-
Limited Solubility in Nonpolar Solvents: Solvents like hexanes, toluene, and diethyl ether are predicted to be poor solvents due to the significant polarity of the α-ketoester and pyrazole moieties.
The following table provides a predicted qualitative solubility profile. It is crucial to note that these are predictions and must be confirmed by experimental determination.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between solvent and solute. |
| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | Hydrogen bonding potential and moderate polarity. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Moderate polarity aligns with the mixed character of the solute. |
| Ethers | Diethyl ether, THF | Low to Moderate | Lower polarity compared to the solute. |
| Aromatic | Toluene, Benzene | Low | Primarily nonpolar character. |
| Aliphatic | Hexanes, Heptane | Very Low | Highly nonpolar, unable to effectively solvate the polar groups. |
Experimental Determination of Solubility: A Self-Validating Protocol
The following protocol provides a reliable method for determining the solubility of a novel compound like this compound. This method is designed to be self-validating by approaching equilibrium from both supersaturation and undersaturation.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated pipettes and syringes
-
Syringe filters (0.22 µm, compatible with the solvent)
Workflow for Experimental Solubility Determination
Sources
Comparative Technical Guide: Pyrazole Glyoxylates vs. Pyrazole Acetates
This technical guide provides an in-depth comparative analysis of Pyrazole Glyoxylates and Pyrazole Acetates , focusing on their structural distinctions, synthetic pathways, reactivity profiles, and divergent applications in drug discovery and agrochemistry.
Executive Summary
In heterocyclic chemistry, the functionalization of the pyrazole core dictates its pharmacophoric utility.[1][2][3][4][5][6] The distinction between Pyrazole Glyoxylates (
-
Pyrazole Glyoxylates (
) serve as high-energy electrophilic intermediates, primarily utilized as precursors for oximinoacetate fungicides (strobilurin analogs) and -hydroxy esters. -
Pyrazole Acetates (
) function as stable, lipophilic linkers or auxin-mimetic scaffolds, commonly found in anti-inflammatory agents and herbicides.
This guide details the chemical causality behind selecting one motif over the other, supported by validated protocols and mechanistic insights.
Structural & Electronic Properties
The core difference lies in the linker carbon attached to the pyrazole ring (typically at the C4 or C3 position).
| Feature | Pyrazole Glyoxylate | Pyrazole Acetate |
| General Formula | ||
| Linker Hybridization | ||
| Electronic Nature | Highly Electrophilic ( | Nucleophilic ( |
| Oxidation State | Oxidized (+3 at linker C) | Reduced (+1 at linker C) |
| pKa ( | N/A (No | ~20-25 (Acidic if activated) |
| Primary Reactivity | 1,2-Addition, Condensation | Enolate Chemistry, Hydrolysis |
Electronic Causality
In glyoxylates , the adjacent carbonyls create a strong dipole, making the
In acetates , the methylene bridge insulates the ester from the aromatic ring's electronics. The reactivity is dominated by the acidity of the
Synthetic Methodologies
The synthesis of these moieties requires distinct strategies. Glyoxylates are typically formed via electrophilic acylation , while acetates are often accessed via reduction or nucleophilic substitution .
Visualization: Synthetic Decision Tree
Caption: Divergent synthesis of glyoxylates and acetates. Note the reductive bridge converting glyoxylates to acetates.
Experimental Protocols
Protocol A: Synthesis of Ethyl Pyrazole-4-Glyoxylate (Acylation)
Context: This method exploits the electron-rich nature of the pyrazole C4 position.
-
Reagents: 1-Methyl-1H-pyrazole (10 mmol), Ethyl oxalyl chloride (12 mmol), Aluminum chloride (
, 15 mmol), Dichloromethane (DCM, anhydrous). -
Procedure:
-
Cool a suspension of
in DCM to 0°C under . -
Add Ethyl oxalyl chloride dropwise; stir for 15 min to form the acylium ion.
-
Add 1-Methyl-1H-pyrazole slowly (exothermic).
-
Reflux for 4 hours.[7] Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench: Pour onto ice/HCl. Extract with DCM.
-
-
Validation:
-
IR: Look for two carbonyl peaks: ~1735 cm⁻¹ (ester) and ~1660 cm⁻¹ (ketone).
-
¹H NMR: Absence of
-protons; presence of pyrazole singlets shifted downfield due to the electron-withdrawing carbonyl.
-
Protocol B: Reduction to Ethyl Pyrazole-4-Acetate (Wolff-Kishner Modification)
Context: Converting the keto-group to a methylene group.
-
Reagents: Ethyl Pyrazole-4-glyoxylate (5 mmol), Hydrazine hydrate (15 mmol), KOH (15 mmol), Ethylene glycol.
-
Procedure:
-
Mix glyoxylate and hydrazine in ethylene glycol. Heat to 100°C for 1 hour (formation of hydrazone).
-
Add KOH pellets.
-
Heat to 180-200°C for 3 hours (distill off water/excess hydrazine).
-
Cool, dilute with water, acidify to pH 5, extract with EtOAc.
-
-
Validation:
-
¹H NMR: Appearance of a singlet at ~3.5 ppm (
linker). Disappearance of the ketone signal in ¹³C NMR (~180 ppm).
-
Reactivity & Biological Applications[2][3][5][8][9][10][11][12][13][14]
The "Strobilurin" Connection (Glyoxylates)
Pyrazole glyoxylates are the immediate precursors to Oximinoacetates , a critical pharmacophore in modern fungicides (e.g., Pyraclostrobin analogs).
-
Mechanism: The
-keto group is condensed with methoxyamine ( ). -
Result: The resulting
geometry mimics the natural product Strobilurin A, binding to the site of Complex III in the mitochondrial electron transport chain. -
Why Glyoxylates? The rigidity of the
center is required to position the methyl ester for hydrogen bonding within the cytochrome b binding pocket.
The "Linker" Role (Acetates)
Pyrazole acetates are preferred when conformational flexibility is required.
-
Pharma: Used in COX-2 inhibitors (e.g., Lonazolac analogs) where the acetate group mimics arachidonic acid metabolites.
-
Agro: Heteroaryl acetic acids often act as Auxin mimics , disrupting plant growth regulation.
Comparative Reactivity Table
| Reaction Type | Pyrazole Glyoxylate | Pyrazole Acetate |
| With | Forms Oximes (stable, bioactive) | Forms Hydroxamic acids (via ester attack) |
| With | Reduces to Mandelates ( | No reaction (ester is stable) |
| Base Hydrolysis | Forms | Forms stable Acetic acids |
| Grignard ( | Addition to Ketone (Tertiary alcohol) | Addition to Ester (Double addition) |
References
-
Synthesis of Pyrazolylacetic Acids: Levchenko, V., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.[8] Link
-
Bioactivity of Pyrazole Derivatives: MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link
-
Glyoxylate Reactivity: BenchChem (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters. Link
-
Strobilurin Fungicide Chemistry: Royal Society of Chemistry. Bioorthogonal 4H-pyrazole “click” reagents (Context on pyrazole reactivity). Link
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
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- 4. jchr.org [jchr.org]
- 5. orientjchem.org [orientjchem.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
The Rising Therapeutic Potential of 1-Ethyl-1H-Pyrazole-4-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its synthetic versatility and broad pharmacological profile. Within this extensive family, derivatives of 1-ethyl-1H-pyrazole-4-carboxylate are emerging as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We will delve into their demonstrated efficacy in oncology, particularly as hypoxia-inducible factor (HIF)-1 inhibitors, and explore their broader antimicrobial and anti-inflammatory activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important chemical scaffold.
Introduction: The Pyrazole Core in Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure.[1] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation into numerous clinically approved drugs.[2] Notable examples include the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant. The 1-ethyl-1H-pyrazole-4-carboxylate core, specifically, offers a synthetically accessible framework that allows for systematic modification at various positions, making it an ideal candidate for the development of targeted therapeutics. This guide will focus on the growing body of evidence supporting the biological significance of this particular pyrazole substructure.
Synthetic Strategies: Building the 1-Ethyl-1H-Pyrazole-4-Carboxylate Scaffold
The efficient synthesis of the pyrazole core is critical for the exploration of its therapeutic potential. A common and effective method for constructing 1-substituted pyrazole-4-carboxylate esters is through a one-pot, three-component reaction. This approach offers advantages in terms of operational simplicity, high yields, and often utilizes environmentally benign catalysts.[1]
A representative synthetic pathway involves the condensation of a hydrazine derivative (in this case, ethylhydrazine), an aldehyde, and a β-ketoester like ethyl acetoacetate.[1] The causality behind this experimental choice lies in the sequential formation of reactive intermediates that cyclize to form the stable pyrazole ring. The use of recyclable catalysts, such as magnetic ionic liquids, further enhances the green chemistry profile of this synthesis.[1]
Below is a generalized workflow for the synthesis of 1-ethyl-1H-pyrazole-4-carboxylate derivatives.
Caption: Generalized workflow for the one-pot synthesis of 1-ethyl-1H-pyrazole-4-carboxylate derivatives.
Further modifications, such as the conversion of the carboxylate ester to a carboxamide, are readily achieved through standard amidation protocols. This functional group transformation is often crucial for enhancing biological activity, as the amide bond can participate in key hydrogen bonding interactions with biological targets.
Anticancer Activity: Targeting Hypoxia-Inducible Factor (HIF)-1
A significant body of research points to the anticancer potential of pyrazole derivatives.[3] One of the most compelling mechanisms of action for the 1-ethylpyrazole scaffold is the inhibition of Hypoxia-Inducible Factor (HIF)-1. HIF-1 is a transcription factor that plays a critical role in tumor progression and metastasis by enabling cancer cells to adapt to low-oxygen (hypoxic) environments.[4] Consequently, inhibitors of the HIF-1 signaling pathway are highly sought-after as potential anticancer drugs.
A study focused on 1-ethylpyrazole-3-carboxamide derivatives identified this scaffold as a novel and potent inhibitor of HIF-1.[4] Through screening and subsequent structure-activity relationship (SAR) studies, researchers were able to develop compounds with significant activity against HIF-1-driven gene expression.
Structure-Activity Relationship (SAR) Insights
The SAR studies revealed several key structural features that govern the HIF-1 inhibitory activity of this class of compounds:
-
The 1-Ethyl Group: The presence of the ethyl group at the N1 position of the pyrazole ring was found to be important for activity.
-
The Carboxamide Linker: Conversion of the carboxylate to a carboxamide was essential for potent inhibition.
-
Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core and the amide nitrogen significantly modulated the inhibitory potency.
The following table summarizes the HIF-1 inhibitory activity of selected 1-ethylpyrazole-3-carboxamide derivatives from the study.[4]
| Compound ID | Structure (R Groups) | IC₅₀ (µM) for HIF-1 Inhibition |
| 1 (CLB-016) | R1 = H, R2 = H | 19.1 |
| 11Ae | R1 = 4-F, R2 = 3-Cl | 8.1 |
Data extracted from a study on 1-ethylpyrazole-3-carboxamide compounds as HIF-1 inhibitors.[4]
The development of compound 11Ae , with an IC₅₀ of 8.1 µM, demonstrates that strategic modification of the lead compound can lead to a significant enhancement in potency. These compounds were shown to effectively suppress the expression of HIF-1 target genes, such as carbonic anhydrase IX (CAIX), and inhibit the migration of cancer cells in vitro.[4]
Caption: The HIF-1 signaling pathway and the inhibitory action of 1-ethylpyrazole derivatives.
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer properties, the broader class of pyrazole carboxylate and carboxamide derivatives has demonstrated significant potential as both antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
The rise of microbial resistance to existing antibiotics presents a major threat to global health.[2] Research into novel antimicrobial agents is therefore of paramount importance. Pyrazole-4-carboxamide derivatives have shown significant potential against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]
One study reported that certain pyrazole-4-carboxamide derivatives exhibited potent antimicrobial activity. For instance, some compounds showed significant efficacy against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the fungal strains Aspergillus niger and Candida albicans.[2] The mechanism of action is thought to involve the disruption of essential cellular processes in the microbes.
Anti-inflammatory Activity
Inflammation is a key pathological driver in numerous diseases, from rheumatoid arthritis to neurodegenerative disorders. Many pyrazole derivatives function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[5] The well-known drug Celecoxib is a prime example of a pyrazole-based selective COX-2 inhibitor. While specific studies on the anti-inflammatory properties of 1-ethyl-1H-pyrazole-4-carboxylate derivatives are less common, the general activity of the pyrazole scaffold in this area suggests that this is a promising avenue for future investigation.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed methodologies for key biological assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-ethyl-1H-pyrazole-4-carboxylate derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial and fungal strains.
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe and broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Perspectives and Conclusion
The 1-ethyl-1H-pyrazole-4-carboxylate scaffold and its derivatives represent a highly versatile and promising platform for the development of new therapeutic agents. The demonstrated activity as HIF-1 inhibitors highlights their potential in oncology, an area with a constant need for novel mechanisms of action to overcome resistance and improve patient outcomes. The structure-activity relationships discussed herein provide a clear rationale for the design of next-generation inhibitors with enhanced potency and selectivity.
Future research should focus on:
-
Expansion of the SAR: Systematic modification at all available positions on the pyrazole scaffold to further optimize activity and pharmacokinetic properties.
-
In Vivo Studies: Advancing the most potent compounds into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetics.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular interactions with their biological targets to aid in rational drug design.
-
Exploration of Other Therapeutic Areas: Given the broad biological activity of pyrazoles, screening of 1-ethyl-1H-pyrazole-4-carboxylate libraries against other targets (e.g., kinases, proteases) is warranted.
References
-
Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry, 67(17), 15456-15475. [Link]
-
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. (n.d.). Semantic Scholar. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013–022. [Link]
-
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B. (2024). ResearchGate. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules, 30(6), 2453. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.ir. [Link]
-
Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). European Journal of Medicinal Chemistry, 53, 294-301. [Link]
-
A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. (2017). Molecules, 22(10), 1637. [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8175-8186. [Link]
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). Pharmaceuticals, 15(12), 1563. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). Molecules, 25(24), 5966. [Link]
-
Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. (2018). Antibiotics, 7(3), 85. [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8175-8186. [Link]
-
Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. (2015). Bioorganic & Medicinal Chemistry, 23(8), 1778-1792. [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (2021). ResearchGate. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025). BIMA JOURNAL OF SCIENCE AND TECHNOLOGY GOMBE, 9(2B), 85-97. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]
Sources
- 1. sid.ir [sid.ir]
- 2. jocpr.com [jocpr.com]
- 3. srrjournals.com [srrjournals.com]
- 4. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
Methodological & Application
synthesis of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate from pyrazole
Application Note: High-Purity Synthesis of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
Executive Summary
This guide details the optimized synthetic protocol for This compound (CAS: N/A for specific salt, Free base generic). This
The synthesis is achieved via a robust two-step sequence:
-
Regioselective N-Alkylation: Conversion of pyrazole to 1-ethyl-1H-pyrazole.
-
Friedel-Crafts Glyoxylation: C4-selective introduction of the ethyl oxalyl moiety using aluminum chloride (
) activation.
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on the inherent reactivity profile of the pyrazole ring.
-
Disconnection 1 (C-N Bond): The N1-ethyl group is installed first. Pyrazole is a weak acid (
); deprotonation allows nucleophilic attack on ethyl iodide. -
Disconnection 2 (C-C Bond): The C4 position of 1-alkylpyrazoles is nucleophilic. While less reactive than pyrrole, it undergoes electrophilic aromatic substitution (EAS) with activated acylating agents. Ethyl chlorooxoacetate (ethyl oxalyl chloride) serves as the electrophile, activated by a Lewis Acid (
).
Figure 1: Retrosynthetic logic flow emphasizing the sequential functionalization of the pyrazole core.
Experimental Protocols
Step 1: Synthesis of 1-Ethyl-1H-pyrazole
Objective: Quantitative N-ethylation of pyrazole.
Reagents & Materials:
-
Pyrazole (1.0 equiv)
-
Ethyl Iodide (1.2 equiv) [Alternative: Ethyl Bromide]
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Acetonitrile (MeCN), reagent grade (0.5 M concentration)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Pyrazole (10.0 g, 147 mmol) and anhydrous
(40.6 g, 294 mmol). -
Solvent Addition: Add Acetonitrile (300 mL) and stir the suspension at Room Temperature (RT) for 15 minutes.
-
Alkylation: Add Ethyl Iodide (14.1 mL, 176 mmol) dropwise over 10 minutes.
-
Note: Ethyl iodide is volatile and light-sensitive; handle in a fume hood.
-
-
Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.
-
Workup:
-
Cool to RT and filter off the inorganic salts (
, KI). Rinse the cake with MeCN. -
Concentrate the filtrate under reduced pressure to remove solvent and excess EtI.
-
Dissolve residue in Dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Distillation under reduced pressure (bp ~150°C at atm, lower at vacuum) yields a colorless liquid.
-
Yield Expectation: 90–95%.
-
Step 2: Synthesis of this compound
Objective: C4-selective Friedel-Crafts acylation.
Reagents & Materials:
-
1-Ethyl-1H-pyrazole (from Step 1) (1.0 equiv)
-
Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.5 equiv)
-
Aluminum Chloride (
), anhydrous (3.0 equiv) -
Dichloromethane (DCM), anhydrous
Critical Mechanism Note: Pyrazoles are "harder" nucleophiles than pyrroles.
Procedure:
-
Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend
(3.0 equiv) in anhydrous DCM (0.2 M relative to pyrazole) at 0°C. -
Electrophile Formation: Add Ethyl chlorooxoacetate (1.5 equiv) dropwise to the
suspension. Stir at 0°C for 30 mins. The mixture should become homogenous or slightly yellow (formation of acylium ion). -
Substrate Addition: Add a solution of 1-Ethyl-1H-pyrazole (1.0 equiv) in minimal DCM dropwise to the reaction mixture at 0°C.
-
Exotherm Warning: The reaction is exothermic. Maintain internal temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2 hours. Then, heat to mild reflux (40°C) for 4–6 hours to ensure completion.
-
Monitoring: LC-MS is preferred. Look for [M+H]+ = 197.
-
-
Quenching (Critical):
-
Cool the reaction to 0°C.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10:1 ratio). This breaks the strong Al-N complex.
-
Stir vigorously for 30 minutes until phases are clear.
-
-
Extraction & Isolation:
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x).
-
Combine organics, wash with saturated
(to remove oxalic acid byproducts) and brine. -
Dry over
and concentrate.
-
-
Purification: The crude product is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Data Summary & Specifications
| Parameter | Specification / Result |
| Appearance | Pale yellow solid or viscous oil |
| Molecular Weight | 196.20 g/mol |
| MS (ESI) | [M+H]+ = 197.2 |
| 1H NMR (CDCl3) | |
| Regioselectivity | >98% C4-isomer (confirmed by NOE or HMBC) |
Workflow Diagram:
Figure 2: Operational workflow for the 2-step synthesis.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 2.
-
Cause: Incomplete complexation or moisture deactivating
. -
Solution: Ensure
is fresh (yellow/grey powder, not white clumps). Increase loading to 3.5 equiv.
-
-
Issue: Regioisomer mixtures.
-
Cause: High temperature during addition.
-
Solution: Strictly maintain 0°C during the addition of the pyrazole to the acylium complex.
-
-
Issue: Hydrolysis of Ester.
-
Cause: Quenching too warm or prolonged exposure to acid.
-
Solution: Keep the quench cold (0°C) and process rapidly.
-
Safety & Hazards
-
Ethyl Iodide: Alkylating agent. Suspected carcinogen. Use gloves and fume hood.
-
Aluminum Chloride: Reacts violently with water releasing HCl gas. Quench cautiously behind a blast shield.
-
Ethyl Chlorooxoacetate: Corrosive and lachrymator.
References
- Elguero, J. et al. "Electrophilic substitution in pyrazoles." Advances in Heterocyclic Chemistry, 2000, Vol 76, 1-260.
- General Protocol for Heteroaryl Glyoxylates: Use of Ethyl Chlorooxoacetate/AlCl3: Organic Syntheses, Coll. Vol. 5, p.111 (1973); Vol. 48, p.12 (1968). (Specific to pyrrole/thiophene, adapted here for pyrazole).
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.
-
Analogous Synthesis (Methyl Ester)
-
Example of 1-methyl-1H-pyrazol-4-yl glyoxylate synthesis: Journal of Medicinal Chemistry, 2012 , 55(11), 5311–5325.
-
Application Note: Regioselective C4-Friedel-Crafts Glyoxylation of 1-Ethylpyrazole
Abstract & Strategic Significance
The introduction of an
While 1-alkylpyrazoles are electron-rich, they present a unique challenge in Friedel-Crafts chemistry: the pyridine-like nitrogen (
Mechanistic Insight & Regioselectivity
The Deactivation Paradox
In the presence of
-
C4 vs. C5 Selectivity: Despite the deactivation, the C4 position remains the most nucleophilic site for EAS due to the electronic distribution of the pyrazole ring. The C3 and C5 positions are adjacent to the nitrogen atoms, which (in the complexed state) are electron-deficient. Therefore, under thermodynamic control, acylation occurs exclusively at C4.
-
Note on C5 Functionalization: Accessing the C5-isomer typically requires a lithiation strategy (e.g.,
-BuLi followed by quenching with diethyl oxalate), not Friedel-Crafts conditions.
Reaction Pathway Diagram
The following diagram illustrates the activation of the acyl chloride and the subsequent electrophilic attack on the
Caption: Mechanistic pathway highlighting the dual role of Aluminum Chloride in activating the electrophile and complexing the substrate.
Experimental Protocol
Reagents & Materials[1][2][3][4][5]
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | CAS No. |
| 1-Ethylpyrazole | 96.13 | 1.0 | Substrate | 10199-67-4 |
| Ethyl chlorooxoacetate | 136.53 | 1.2 | Electrophile | 4755-77-5 |
| Aluminum Chloride ( | 133.34 | 2.5 - 3.0 | Catalyst | 7446-70-0 |
| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous | 75-09-2 |
Critical Safety Note: Ethyl chlorooxoacetate (Ethyl oxalyl chloride) is a potent lachrymator and corrosive.
Step-by-Step Procedure
Phase 1: Preparation of the Acylating Complex
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.
-
Solvent Charge: Add anhydrous DCM (50 mL) and cool the system to 0°C using an ice/water bath.
-
Lewis Acid Addition: Quickly add anhydrous
(3.0 equiv) to the DCM. The suspension may turn slightly yellow.-
Expert Tip: Use 3.0 equivalents. 1.0 eq coordinates to the pyrazole nitrogen, 1.0 eq activates the acid chloride, and the excess ensures the reaction drives to completion.
-
-
Electrophile Activation: Add Ethyl chlorooxoacetate (1.2 equiv) dropwise via syringe over 10 minutes. Stir at 0°C for 15 minutes to generate the acylium species.
Phase 2: Reaction
-
Substrate Addition: Dissolve 1-Ethylpyrazole (1.0 equiv) in a minimal amount of anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20–30 minutes.
-
Observation: A color change (often to orange or red-brown) and slight exotherm are normal.
-
-
Temperature Ramp: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
-
Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Optimization: If the reaction is sluggish at RT (common with deactivated heterocycles), heat to reflux (40°C) for 2–4 hours.
-
Phase 3: Workup & Isolation
-
Quench: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (10 mL).
-
Why HCl? Acidic quenching helps break the strong Al-N complex and solubilizes aluminum salts.
-
-
Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash: Combine organic phases and wash sequentially with:
-
Water (1 x 50 mL)
-
Saturated
(1 x 50 mL) – Caution: Gas evolution ( ) -
Brine (1 x 50 mL)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification
The crude residue is typically an oil that may solidify upon standing.
-
Flash Chromatography: Silica gel (230–400 mesh).
-
Eluent: Gradient of 10%
40% Ethyl Acetate in Hexanes. -
Yield Expectation: 60–75% isolated yield.
Operational Workflow Diagram
Caption: Operational workflow for the batch synthesis of ethyl (1-ethylpyrazol-4-yl)glyoxylate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete decomplexation of Al-N bond. | Increase quenching time with dilute HCl; ensure aqueous phase is acidic (pH < 2) before extraction. |
| No Reaction | Catalyst poisoning by moisture. | Use fresh bottle of |
| Poly-acylation | Excess electrophile/catalyst. | Strictly control stoichiometry (1.1–1.2 eq of acid chloride). |
| Regioisomers (C3/C5) | Thermodynamic scrambling (rare). | Maintain temperature below 40°C; C4 is kinetically and thermodynamically favored under FC conditions. |
References
-
Friedel-Crafts Acylation Mechanism & Scope Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL:[Link][2]
-
Reactivity of Pyrazoles in Electrophilic Substitution Title: Heterocyclic Chemistry: Pyrazoles Source:[1][4][5][6][7][8] The Scripps Research Institute (Baran Group) URL:[Link]
-
Synthesis of Pyrazole-4-glyoxylates (Analogous Protocols) Title: Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]
-
General Handbook of Friedel-Crafts Chemistry Title: Friedel-Crafts and Related Reactions Source: Wiley Online Library URL:[Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. jocpr.com [jocpr.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sid.ir [sid.ir]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
procedure for selective reduction of alpha-keto ester to alpha-hydroxy ester
Advanced Protocols for the Selective Reduction of -Keto Esters to -Hydroxy Esters
Introduction & Strategic Overview
The selective reduction of
The primary challenge lies in chemoselectivity (reducing the ketone without affecting the ester moiety) and stereoselectivity (controlling the absolute configuration of the new chiral center).
This guide details three distinct protocols ranging from industrial gold standards to accessible bench-top methods:
-
Ru-Catalyzed Asymmetric Hydrogenation (Noyori): High-pressure, high-throughput, >99% ee.[1]
-
Biocatalytic Reduction (KRED): Green chemistry, ambient pressure, perfect selectivity.
-
Zn/Ammonium Formate Reduction: A robust, autoclave-free chemoselective method for racemic standards.
Method A: Asymmetric Hydrogenation (Noyori Protocol)[2]
Principle: This method utilizes a Ruthenium(II)-BINAP complex.[2][3][4] The reaction proceeds via metal-ligand bifunctional catalysis , where the amine ligand on the Ruthenium center assists in proton transfer, stabilizing the transition state and ensuring high facial selectivity.
Mechanism Visualization
Figure 1: Catalytic cycle of Ru-BINAP asymmetric hydrogenation showing the critical hydride transfer step.
Detailed Protocol: Synthesis of (R)-Methyl Mandelate
Materials:
-
Substrate: Methyl benzoylformate (1.64 g, 10 mmol)
-
Catalyst:
(Use S/C ratio 1000:1) -
Solvent: Degassed Methanol (anhydrous)
-
Gas: Hydrogen (
), UHP grade
Step-by-Step Procedure:
-
Catalyst Prep (Glovebox): In a nitrogen-filled glovebox, weigh
(approx 8-9 mg) into a glass liner. -
Solvation: Dissolve the substrate (10 mmol) in 10 mL of degassed methanol. Add this solution to the catalyst liner.
-
Reactor Assembly: Place the liner into a high-pressure stainless steel autoclave (e.g., Parr reactor). Seal tightly.
-
Purge Cycle (Critical):
-
Pressurize to 10 bar (
). -
Vent to 1 bar.
-
Repeat 3 times to remove all traces of
(Oxygen poisons the Ru-hydride species).
-
-
Reaction: Pressurize to 50 bar (725 psi) . Stir at 1000 rpm at 25°C for 12 hours.
-
Workup: Vent
carefully in a fume hood. Concentrate the solvent via rotary evaporation. -
Purification: The residue is often pure enough for analysis. If needed, perform flash chromatography (Hexane/EtOAc 8:1).
Validation:
-
Conversion: >99% (monitor by TLC or GC).
-
Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). (R)-isomer elutes second.
Method B: Biocatalytic Reduction (KRED System)
Principle:
Ketoreductases (KREDs) transfer a hydride from a cofactor (
Enzymatic Workflow
Figure 2: Coupled enzymatic cycle showing simultaneous substrate reduction and cofactor regeneration.
Detailed Protocol
Materials:
-
Enzyme: Commercially available KRED screening kit (e.g., Codexis or equivalent).
-
Cofactor:
(1.0 mM catalytic amount). -
Recycle Mix: Glucose (1.5 eq) and GDH (50 Units/mmol substrate).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
Step-by-Step Procedure:
-
Buffer Prep: Prepare 50 mL of phosphate buffer (pH 7.0) containing 1 mM
(stabilizes the enzyme). -
Substrate Solution: Dissolve Methyl benzoylformate (500 mg) in 1 mL DMSO (co-solvent).
-
Reaction Initiation:
-
To a flask, add 20 mL Buffer.
-
Add Glucose (820 mg).
-
Add
(catalytic, ~5 mg). -
Add GDH enzyme powder (~10 mg) and KRED enzyme powder (~20 mg).
-
Add Substrate solution dropwise.
-
-
Incubation: Stir gently (orbital shaker preferred) at 30°C for 24 hours. Do not stir vigorously to avoid protein denaturation.
-
pH Control: Monitor pH; if it drops below 6.5 (due to gluconic acid formation), adjust with 1M NaOH.
-
Workup: Add Ethyl Acetate (20 mL) and centrifuge to break the emulsion. Extract aqueous layer 2x. Dry organics over
.
Validation:
Method C: Chemoselective Zinc Reduction (Bench Standard)
Principle:
For labs lacking high-pressure equipment or enzymes, Zinc dust with Ammonium Formate provides a mild, chemoselective reduction of
Protocol:
Comparative Data Analysis
| Feature | Method A: Ru-Hydrogenation | Method B: Biocatalysis (KRED) | Method C: Zn/Formate |
| Chemoselectivity | High (Ligand dependent) | Perfect | High |
| Stereoselectivity | 90-99% ee | >99% ee | 0% (Racemic) |
| Scalability | Excellent (kg to ton) | Good (requires pH control) | Moderate (waste generation) |
| Equipment | Autoclave / Hydrogen line | Shaker / pH Stat | Standard Glassware |
| Cost | High (Catalyst/Ligand) | High (Enzyme development) | Low |
References
-
Noyori, R., et al. (1995).[1] "Asymmetric Hydrogenation of
-Keto Carboxylic Esters." Bulletin of the Chemical Society of Japan. -
Codexis Inc. (2023). "Biocatalysis Guide for Ketoreductases."
-
Abiraj, K., & Gowda, D. C. (2025).
-keto esters by commercially available zinc dust and ammonium formate." ResearchGate. -
Trapp, C., et al. (2021).[7] "Diastereoselective Reduction of Selected
-substituted -keto Esters." Current Organocatalysis. -
Kayser, M. M., et al. (1999). "Baker's Yeast-Mediated Reductions of alpha-Keto Esters." Journal of Organic Chemistry.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. ethz.ch [ethz.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. jps.usm.my [jps.usm.my]
- 8. almacgroup.com [almacgroup.com]
reductive amination of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
An In-Depth Guide to the Reductive Amination of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
Introduction
The synthesis of α-amino esters is a cornerstone of modern medicinal chemistry, as this motif is a key structural component in a vast array of pharmaceuticals and bioactive molecules.[1][2] Specifically, α-amino esters featuring heterocyclic scaffolds, such as pyrazole, are of significant interest due to the diverse pharmacological activities associated with the pyrazole nucleus.[3][4] Reductive amination stands out as one of the most robust, versatile, and widely adopted methods for the formation of carbon-nitrogen bonds, enabling the conversion of carbonyl compounds into amines.[2][5][6]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of a specialized α-ketoester, this compound. We will delve into the underlying mechanism, provide detailed protocols, and discuss critical parameters for achieving high-yield, selective synthesis of the corresponding α-amino pyrazole esters.
Mechanistic Principles of Reductive Amination
The reductive amination of a ketone or aldehyde is a powerful transformation that proceeds through a two-stage, often one-pot, process.[6][7] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Imine/Iminium Ion Formation : The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the α-ketoester. This forms an unstable hemiaminal intermediate.
-
Dehydration : Under mildly acidic conditions, the hemiaminal readily eliminates a molecule of water to form a C=N double bond, yielding a transient imine species. This imine can be protonated to form a more electrophilic iminium ion.
-
Hydride Reduction : A selective reducing agent, introduced into the reaction mixture, delivers a hydride ion to the electrophilic carbon of the imine/iminium ion, reducing the C=N bond to a C-N single bond and furnishing the final amine product.[8]
The success of this one-pot reaction hinges on the choice of a reducing agent that is mild enough not to reduce the starting ketone but reactive enough to efficiently reduce the intermediate imine/iminium ion.[7]
Caption: General mechanism of reductive amination.
Reagent Selection and Optimization
The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
For the reductive amination of ketones and particularly α-ketoesters, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[9] Its utility stems from several key advantages:
-
Mildness and Selectivity : The electron-withdrawing nature of the three acetoxy groups attenuates the reactivity of the borohydride.[10] This makes NaBH(OAc)₃ slow to react with ketones but highly reactive towards the protonated iminium ion intermediate.[9][10][11] This selectivity is paramount to prevent the side reaction of reducing the starting ketoester to an α-hydroxy ester.
-
Convenience : It allows for a one-pot procedure where the carbonyl, amine, and reducing agent can be mixed together.[10]
-
Safety : It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic hydrogen cyanide gas, especially under the acidic conditions that favor imine formation.[5][11]
Choice of Amine
The versatility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines.[8]
-
Primary Amines : To synthesize the primary α-amino ester, ammonia is used as the amine source. Practically, an ammonium salt like ammonium acetate (NH₄OAc) is employed, which also serves as a buffer.
-
Secondary Amines : A primary amine (R-NH₂) is used to install a single substituent on the nitrogen.
-
Tertiary Amines : A secondary amine (R₂NH) is used as the nucleophile.
Solvent and Catalyst
-
Solvent : Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common and effective solvents for reactions involving NaBH(OAc)₃.[10][12] Tetrahydrofuran (THF) is also a viable option. NaBH(OAc)₃ is moisture-sensitive, and protic solvents like methanol are generally avoided.[12]
-
Acid Catalyst : The dehydration of the hemiaminal to the imine is the rate-limiting step and is catalyzed by acid. Often, a stoichiometric amount of acetic acid is added to facilitate this step, particularly with less reactive ketones.[10][11] When using an amine salt (e.g., hydrochloride), the acid is already present.
Data Presentation: Reaction Parameter Optimization
The following table illustrates a hypothetical optimization study for the synthesis of the primary amine product using different conditions.
| Entry | Amine Source (Equiv.) | Reducing Agent (Equiv.) | Solvent | Additive (Equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | NH₄OAc (10) | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (1.0) | 23 | 12 | 92 |
| 2 | NH₄OAc (5) | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (1.0) | 23 | 12 | 75 |
| 3 | NH₄OAc (10) | NaBH(OAc)₃ (1.2) | DCE | Acetic Acid (1.0) | 23 | 24 | 88 |
| 4 | NH₄OAc (10) | NaBH(OAc)₃ (1.5) | THF | Acetic Acid (1.0) | 23 | 12 | 85 |
| 5 | NH₄OAc (10) | NaBH(OAc)₃ (1.5) | DCE | None | 23 | 24 | 60 |
| 6 | NH₄Cl (10) + Et₃N (10) | NaBH(OAc)₃ (1.5) | DCE | None | 23 | 12 | 89 |
This data is representative and serves to illustrate the impact of reaction parameters.
Detailed Experimental Protocol
This protocol details the synthesis of ethyl 2-amino-2-(1-ethyl-1H-pyrazol-4-yl)acetate from its corresponding α-ketoester.
Materials and Equipment
-
This compound
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.), ammonium acetate (10.0 equiv.), and glacial acetic acid (1.0 equiv.).
-
Solvent Addition : Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1 M.
-
Initial Stirring : Stir the resulting suspension at room temperature (20-25 °C) for 30-60 minutes to facilitate the initial formation of the imine intermediate.
-
Addition of Reducing Agent : Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the stirring suspension in several small portions over 20 minutes. Note: The addition may be slightly exothermic and may cause some gas evolution. Portion-wise addition helps maintain temperature control.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Stir vigorously for 15 minutes.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).
-
Washing and Drying : Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Concentration : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure ethyl 2-amino-2-(1-ethyl-1H-pyrazol-4-yl)acetate.
Conclusion
The using sodium triacetoxyborohydride is a highly efficient and selective method for synthesizing valuable α-amino ester building blocks. The one-pot nature of the reaction, coupled with the mild conditions and high functional group tolerance, makes this protocol particularly suitable for applications in drug discovery and development.[10][11] By carefully controlling stoichiometry and reaction parameters, researchers can reliably produce a variety of N-substituted pyrazole amino esters for further elaboration into complex molecular targets.
References
- Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic-Chemistry.org. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. OrgChemData.com. Available at: [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia.org. Available at: [Link]
-
Abdel-Magid, A. F. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at: [Link]
-
Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(20), 11295–11303. Available at: [Link]
-
Rowlinson, S. W., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717–8721. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. Available at: [Link]
-
Tilya, F. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12246–12314. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]
- 4. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Pyrazole Glyoxylates as Privileged Precursors for Kinase Inhibitor Synthesis
The following Application Note is a technical guide designed for medicinal chemists and drug discovery scientists. It details the strategic use of pyrazole glyoxylates (specifically ethyl 2-(3-amino-1H-pyrazol-4-yl)-2-oxoacetate and its derivatives) as versatile intermediates for synthesizing fused heterocyclic kinase inhibitors.
Executive Summary
In the landscape of ATP-competitive kinase inhibitors, the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are "privileged structures" due to their adenine-mimetic properties. While standard syntheses often employ
This guide details the synthesis of the Ethyl 2-(3-aminopyrazol-4-yl)-2-oxoacetate precursor and its conversion into two distinct kinase inhibitor scaffolds:
-
Pyrazolo[3,4-d]pyrimidines (via reaction with amidines/guanidines).
-
Pyrazolo[3,4-d]pyridazines (via reaction with hydrazines).
Strategic Rationale
The pyrazole glyoxylate moiety acts as a 1,2-dielectrophile tethered to a nucleophilic amine . This unique "push-pull" electronic structure allows for rapid heterocyclization under mild conditions.
Mechanistic Advantages[1]
-
Regiocontrol: The distinct reactivity of the
-keto group (highly electrophilic) vs. the ester group allows for stepwise condensation with binucleophiles, reducing the formation of unwanted regioisomers. -
Solubility Profiles: The resulting dione or oxo-ester fused systems possess polar hydrogen-bond donor/acceptor motifs (D-A-D or A-D-A) ideal for interacting with the kinase hinge region (e.g., Glu-Lys-Asp triad).
-
Late-Stage Functionalization: The remnant carbonyls after cyclization serve as handles for chlorination (
) and subsequent reactions to install "tail" groups that target the solvent-exposed or back-pocket regions of the kinase.
Experimental Protocols
Protocol A: Synthesis of the Pyrazole Glyoxylate Precursor
Objective: Synthesize Ethyl 2-(5-amino-1-methyl-1H-pyrazol-4-yl)-2-oxoacetate. Note: We utilize 1-methyl-5-aminopyrazole to prevent N-alkylation side reactions common with N-unsubstituted pyrazoles.
Materials:
-
5-Amino-1-methyl-1H-pyrazole (1.0 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
Aluminum chloride (
, 2.0 eq) or Pyridine (for milder acylation) -
Dichloromethane (DCM, anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve 5-amino-1-methyl-1H-pyrazole (10 mmol) in anhydrous DCM (50 mL). -
Acylation: Cool the solution to 0°C. Slowly add
(20 mmol) portion-wise (Caution: Exothermic). Stir for 15 minutes. -
Addition: Dropwise add ethyl oxalyl chloride (11 mmol) over 20 minutes, maintaining temperature <5°C. The Lewis acid promotes Friedel-Crafts acylation at the electron-rich C4 position.
-
Reaction: Allow the mixture to warm to room temperature (RT) and reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product spot should be less polar than the starting amine.
-
Workup: Quench carefully with ice-water. Extract with DCM (3x). Wash combined organics with saturated
and brine. Dry over . -
Purification: Recrystallize from Ethanol/Hexane to yield the yellow crystalline solid.
Protocol B: Cyclization to Pyrazolo[3,4-d]pyrimidine Scaffold
Objective: Convert the glyoxylate precursor into a kinase-active scaffold using Guanidine.
Reagents:
-
Pyrazole Glyoxylate Precursor (from Protocol A)
-
Guanidine Carbonate (1.5 eq)
-
Sodium Ethoxide (NaOEt, 2.0 eq)
-
Ethanol (Absolute)
Procedure:
-
Condensation: Suspend Guanidine Carbonate (1.5 mmol) in Ethanol (10 mL) and add NaOEt (2.0 mmol). Stir for 10 min to generate the free base.
-
Addition: Add the Pyrazole Glyoxylate (1.0 mmol). The mixture will turn deep yellow/orange.
-
Reflux: Heat to reflux for 6–12 hours.
-
Isolation: Cool to RT. Acidify with acetic acid to pH 5. The product, 5-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,7-dione , will precipitate.
-
Functionalization (Optional): Treat the dione with
at reflux to generate the 4,7-dichloro derivative, a key electrophile for library synthesis.
Data Summary & Validation
Table 1: Key Spectroscopic Markers for Reaction Monitoring
| Compound Stage | Key | IR Signal ( | Observation |
| Starting Material (Aminopyrazole) | 5.5–6.0 (Broad s, | 3300–3400 ( | Polar spot on TLC |
| Intermediate (Glyoxylate) | 1.3 (t), 4.3 (q) (Ethyl ester); ~8.0 (s, Pyrazole-H) | 1735 (Ester), 1660 (Ketone) | Yellow solid; less polar |
| Product (Fused Scaffold) | Loss of Ethyl signals; Appearance of Amide NH (>10.[7]0) | 1680–1700 (Amide C=O) | High melting point solid |
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from the pyrazole glyoxylate precursor.
Caption: Divergent synthesis of kinase inhibitor scaffolds from a common Pyrazole Glyoxylate precursor. The choice of binucleophile determines the final fused ring system.
Scientific Integrity & Troubleshooting
Critical Control Points
-
Tautomerism: 3-aminopyrazoles exist in equilibrium with 5-aminopyrazoles. When N-unsubstituted, acylation can occur at the Ring-Nitrogen (N1) rather than C4.
-
Solution: Use N-alkylated aminopyrazoles (e.g., 1-methyl-5-aminopyrazole) to lock the tautomer and direct acylation to C4. Alternatively, perform the reaction at elevated temperatures to favor the thermodynamic C-acylated product over the kinetic N-acylated species.
-
-
Decarboxylation: The
-keto ester is stable, but hydrolysis under harsh basic conditions can lead to the carboxylic acid, which may decarboxylate.-
Solution: Maintain anhydrous conditions during the base-mediated cyclization until the ring is closed.
-
Mechanistic Insight: The "Hinge Binder" Design
The resulting Pyrazolo[3,4-d]pyrimidine core mimics the Adenine ring of ATP.
-
N1 and N-exocyclic (if preserved) often serve as the Hydrogen Bond Acceptor/Donor pair for the kinase hinge region (e.g., interacting with the backbone of residues like Met329 in Abl kinase or Leu83 in CDK2).
-
The Glyoxylate-derived carbonyls (now part of the fused ring) provide vectors for solubilizing groups (e.g., morpholine, piperazine) via
displacement of the corresponding chlorides.
References
-
Synthesis of Pyrazolo[3,4-d]pyrimidines
- Aggarwal, R., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry.
-
Kinase Inhibitor Design (Scaffold Homology)
- Zhang, Y., et al. (2023). "Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold." Current Topics in Medicinal Chemistry.
-
Mechanism of Aminopyrazole Cyclization
- Fichez, J., et al. (2009). "Recent developments in aminopyrazole chemistry." Arkivoc.
-
Privileged Structures in Drug Discovery
- Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology.
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Condensation of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate with Hydrazines
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic condensation of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate with hydrazines, a pivotal transformation in the synthesis of pyrazole-based kinase inhibitors and anti-inflammatory agents.
Executive Summary
The condensation of This compound (1) with hydrazine derivatives is a bifurcation point in the synthesis of pyrazole-containing APIs. Depending on reaction conditions, this scaffold can undergo:
-
Selective Imine Formation: Yielding stable hydrazones for library diversification.
-
Wolff-Kishner Reduction: Deoxygenating the
-keto group to access ethyl 2-(1-ethyl-1H-pyrazol-4-yl)acetate , a critical pharmacophore linker. -
Cyclocondensation: Generating 1,2,4-triazin-5-one derivatives via tandem condensation-amidation.
This guide provides validated protocols to selectively access these pathways, emphasizing the control of thermodynamic vs. kinetic outcomes.
Chemical Reaction Pathways
The electrophilicity of the
Pathway Visualization (DOT)
Figure 1: Divergent reaction pathways controlled by stoichiometry and temperature.
Experimental Protocols
Protocol A: Selective Synthesis of the Hydrazone
Objective: Isolate the stable hydrazone intermediate without cyclization or reduction. This is essential for characterizing the scaffold or for subsequent coupling reactions.
Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (64% or 80% solution) (1.05 eq)
-
Ethanol (Absolute) (10 mL/g)
-
Acetic Acid (Glacial) (0.1 eq - Catalyst)
Procedure:
-
Dissolution: Dissolve the glyoxylate substrate in absolute ethanol in a round-bottom flask. Ensure complete solubility; mild warming (30°C) is permissible.
-
Catalyst Addition: Add catalytic glacial acetic acid. Note: Acid catalysis activates the ketone carbonyl, ensuring regioselectivity over the ester.
-
Controlled Addition: Cool the solution to 0–5°C in an ice bath. Add hydrazine hydrate dropwise over 10 minutes. Critical: Exotherm control prevents premature attack on the ester.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The spot for the ketone (usually UV active) should disappear, replaced by a lower Rf spot (hydrazone).
-
Workup:
-
Concentrate the solvent under reduced pressure to 20% volume.
-
Add ice-cold water to induce precipitation.
-
Filter the solid, wash with cold 20% EtOH/Water, and dry under vacuum.
-
Expected Yield: 85–95%
Data Validation:
Protocol B: Wolff-Kishner Reduction (Target: Pyrazole Acetate)
Objective: Complete deoxygenation of the
Mechanism: Formation of the hydrazone followed by base-mediated decomposition at high temperature.[1]
Reagents:
-
Glyoxylate Substrate (1.0 eq)
-
Hydrazine Hydrate (excess, 3.0–5.0 eq)
-
Potassium Hydroxide (KOH) pellets (3.0 eq)
-
Diethylene Glycol (DEG) or Ethylene Glycol (Solvent, high boiling point)
Procedure:
-
Hydrazone Formation (In-situ): In a reaction vessel equipped with a Dean-Stark trap (or distillation head), combine the substrate, hydrazine hydrate, and DEG.
-
Initial Heating: Heat to 100–120°C for 1 hour. This ensures complete conversion to the hydrazone.
-
Water Removal: Increase temperature to 140–150°C to distill off water and excess hydrazine. Caution: Hydrazine vapors are toxic; use a scrubber.
-
Base Addition: Cool slightly (to ~100°C) and add KOH pellets carefully.
-
High-Temp Decomposition: Heat the mixture to 180–200°C. Nitrogen gas evolution will be observed. Maintain for 3–6 hours until evolution ceases.
-
Workup:
-
Cool to RT. Dilute with water.[2]
-
Acidify with dilute HCl to pH ~4 (if the ester hydrolyzed to acid) or extract directly with Ethyl Acetate (if ester survived, though hydrolysis is likely under these conditions).
-
Note: Standard Wolff-Kishner often hydrolyzes the ester. To recover the ester, a subsequent re-esterification (EtOH/H
SO ) step is usually required.
-
Self-Validating Check: The disappearance of the C=O stretch in IR (~1680 cm
Comparative Data & Optimization
| Parameter | Protocol A (Hydrazone) | Protocol B (Wolff-Kishner) | Protocol C (Cyclization) |
| Solvent | Ethanol / Methanol | Diethylene Glycol | Ethanol / Acetic Acid |
| Temp | 0°C | 180°C - 200°C | Reflux (78°C) |
| Hydrazine Eq | 1.0 - 1.1 eq | 3.0 - 5.0 eq | 2.0 - 3.0 eq |
| Catalyst | AcOH (mild) | KOH (strong base) | AcOH (stoichiometric) |
| Major Product | Hydrazone (Open chain) | Pyrazole Acetic Acid/Ester | 1,2,4-Triazin-5-one |
| Key Risk | Hydrolysis of ester | Decarboxylation if overheated | Incomplete cyclization |
Troubleshooting Guide
Issue: Formation of "Dimer" (Azine)
-
Symptom: Insoluble precipitate forms rapidly; Mass Spec shows M = 2x Substrate - Hydrazine.
-
Cause: Low hydrazine concentration relative to substrate. The product hydrazone reacts with another molecule of ketone.[2][3][4][5][6]
-
Solution: Use Inverse Addition . Add the substrate solution dropwise into a solution of excess hydrazine.
Issue: Incomplete Reduction (Wolff-Kishner)
-
Symptom: Recovery of hydrazone or mixed products.[6]
-
Cause: Temperature too low (<160°C) or insufficient water removal.
-
Solution: Switch solvent to Triethylene Glycol (bp 285°C) or ensure rigorous distillation of water before the final heating ramp.
References
-
General Wolff-Kishner Mechanism & Protocols
-
Reactivity of Pyrazole-Glyoxylates
-
Related Scaffold Synthesis (Sildenafil/Kinase Inhibitors)
-
Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. Available at: [Link]
-
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note & Protocol: Efficient Hydrolysis of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate to its Carboxylic Acid
Authored by: A Senior Application Scientist
Introduction
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid, a key building block in the development of novel therapeutics, requires a reliable and high-yielding hydrolysis of its corresponding ethyl ester. Pyrazole carboxylic acids and their derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This application note provides a detailed protocol for the saponification of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide expert insights to ensure successful execution and validation of the outcome.
Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)
The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[2][3] This process is mechanistically robust and offers significant advantages over acid-catalyzed hydrolysis, primarily its irreversibility.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The process begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.[6] Subsequently, the intermediate collapses, eliminating the ethoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide ion to yield a carboxylate salt.[2][5] This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[5] An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid.[2]
For the hydrolysis of this compound, lithium hydroxide (LiOH) is a preferred base, often used in a mixture of tetrahydrofuran (THF) and water.[2][7] The use of a co-solvent like THF is crucial for ensuring the solubility of the organic ester in the aqueous basic solution.[7]
Experimental Protocol
This section outlines a detailed, step-by-step methodology for the hydrolysis of this compound.
Materials and Reagents
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 30-50% ethyl acetate in hexanes)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions at elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio, v/v).
-
Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (1.5 - 2.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture, neutralize with a drop of dilute HCl, and spot on a TLC plate against the starting material. The reaction is complete when the starting material spot is no longer visible. The product, being a carboxylic acid, will have a different retention factor (Rf) and may streak on the silica plate.
-
Workup - Quenching and Solvent Removal: Once the reaction is complete, carefully quench the reaction by adding 1M HCl until the pH of the aqueous layer is acidic (pH ~2-3).[8] This step protonates the carboxylate salt. Remove the THF from the mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[8]
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the pure carboxylic acid.[8][9]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | Commonly used for ester hydrolysis, providing good yields.[2][7] |
| Solvent System | THF/Water (3:1 to 4:1 v/v) | Ensures solubility of the ester and the inorganic base.[7] |
| Stoichiometry | 1.5 - 2.0 equivalents of LiOH | Ensures complete reaction and overcomes any potential acidic impurities. |
| Temperature | Room Temperature | Typically sufficient for hydrolysis; gentle heating (40-50 °C) can be applied to accelerate the reaction if it is slow. |
| Reaction Time | 2 - 12 hours | Highly dependent on substrate and temperature; monitor by TLC. |
| Workup pH | ~2-3 | Ensures complete protonation of the carboxylate to the carboxylic acid for efficient extraction into the organic phase.[8] |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the hydrolysis of this compound.
Expertise & Experience: Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure that the LiOH used is of good quality, as it can absorb CO₂ from the atmosphere, reducing its effective concentration.
-
Emulsion during Extraction: The formation of an emulsion during the ethyl acetate extraction can be broken by the addition of a small amount of brine.
-
Product Purification: The purity of the final product can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic ethyl ester signals in the NMR spectrum and the appearance of a broad carboxylic acid proton signal are indicative of a successful reaction.
-
Alternative Bases: While LiOH is recommended, other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.[3] However, reaction times and solubilities may vary.
Trustworthiness: Self-Validating System
The protocol described is designed to be self-validating. The progress of the reaction is monitored by TLC, providing a clear endpoint. The acidic workup and subsequent extraction are standard and reliable procedures for the isolation of carboxylic acids.[8] The final product can be rigorously characterized by standard analytical techniques to confirm its identity and purity, ensuring the integrity of the experimental outcome.
References
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature - ResearchGate. (URL: [Link])
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (URL: [Link])
-
What's the work-up of ester hydrolysis by hydrated lithium hydroxide? - Quora. (URL: [Link])
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (URL: [Link])
- Determination of the Esters by Alkaline Hydrolysis - Tennessee Academy of Science. (URL: )
-
Hydrolysis of esters mechanism - YouTube. (URL: [Link])
-
hydrolysis of esters - Chemguide. (URL: [Link])
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (URL: [Link])
-
Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS | Request PDF - ResearchGate. (URL: [Link])
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy. (URL: [Link])
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (URL: [Link])
-
2-(1-ethyl-1h-pyrazol-4-yl)-2-oxoacetic acid - PubChem. (URL: [Link])
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (URL: [Link])
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (URL: [Link])
-
Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide - Open Research@CSIR-NIScPR. (URL: [Link])
-
Acid-Catalyzed Ester Hydrolysis | Guided Videos, Practice & Study Materials - Pearson. (URL: [Link])
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: [Link])
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (URL: [Link])
-
(PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - ResearchGate. (URL: [Link])
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (URL: [Link])
-
Advances in Pyrazole Ring Formation and Their Methodologies: Review. (URL: [Link])
-
Synthesis of intermediates 4a–k. Reagents and conditions: (i) diethyl... - ResearchGate. (URL: [Link])
-
Base hydrolysis of esters - Real Chemistry - YouTube. (URL: [Link])
-
"Base Catalysed Ester Hydrolysis: Mechanism & Procedure" - Vaia. (URL: [Link])
-
15.9: Hydrolysis of Esters - Chemistry LibreTexts. (URL: [Link])
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (URL: [Link])
-
The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities - ResearchGate. (URL: [Link])
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - MDPI. (URL: [Link])
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. (URL: [Link])
Sources
- 1. sid.ir [sid.ir]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Grignard addition to ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate protocol
Application Note: Chemoselective Grignard Alkylation of Pyrazole -Keto Esters
Abstract & Scope
This application note details the protocol for the chemoselective addition of Grignard reagents (R-MgX) to ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate . The primary synthetic challenge with
This guide provides a high-fidelity method to selectively obtain the tertiary
Scientific Foundation
The Selectivity Challenge
The substrate contains two electrophilic centers:
-
C4-Ketone: Highly activated due to the electron-withdrawing nature of the adjacent ester and the
pyrazole ring. -
Ester Carbonyl: Less electrophilic due to resonance stabilization from the ethoxy group.[1]
However, once the Grignard reagent adds to the ketone, the resulting magnesium alkoxide can facilitate a second attack on the ester or undergo rearrangement. To stop at the mono-addition stage, we must exploit the kinetic rate difference between the two sites.
Mechanistic Insight: The Chelation Control
The reaction does not proceed via simple nucleophilic attack. The magnesium atom of the Grignard reagent coordinates to both the ketone oxygen and the ester carbonyl oxygen, forming a rigid 5-membered chelate.
-
Effect 1 (Activation): This chelation locks the conformation and further polarizes the ketone carbonyl, making it significantly more reactive than the ester.
-
Effect 2 (Stereocontrol): If chiral auxiliaries or chiral Grignards are used, this chelate is the source of stereodifferentiation.
Figure 1: Reaction Pathway & Chelation Model
Caption: The magnesium ion bridges the 1,2-dicarbonyl system. Maintaining T < -40°C prevents the transition from Intermediate A to the bis-addition product.
Experimental Protocol
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Reagent: Grignard Reagent (R-MgBr/Cl), 1.0 M to 3.0 M in THF or Et₂O (1.1 equiv).
-
Solvent: Anhydrous THF (inhibitor-free). Note: THF is preferred over ether to ensure solubility of the polar pyrazole moiety.
-
Quench: Saturated aqueous Ammonium Chloride (
). -
Vessel: Flame-dried 3-neck round bottom flask with internal temperature probe and N₂ inlet.
Step-by-Step Methodology
Step 1: System Preparation
-
Assemble glassware under a flow of dry Nitrogen or Argon.
-
Flame-dry the reaction flask and cool under inert gas.
-
Critical: Ensure the internal temperature probe is positioned deep enough to be submerged in the reaction volume.
Step 2: Substrate Solubilization
-
Charge the flask with This compound (1.0 equiv).
-
Add Anhydrous THF (Concentration: 0.1 M to 0.2 M).
-
Stir until fully dissolved. The 1-ethyl group prevents acidic proton interference, but the N2-nitrogen can weakly coordinate Mg; ensuring adequate dilution mitigates aggregation.
Step 3: Cryogenic Cooling
-
Cool the bath to -78°C (Dry ice/Acetone).
-
Allow the internal temperature to stabilize at
.-
Why: At temperatures above -40°C, the rate of ester attack increases significantly [1].
-
Step 4: Controlled Addition
-
Load the Grignard reagent (1.1 to 1.2 equiv) into a syringe pump or pressure-equalizing addition funnel.
-
Add the Grignard reagent dropwise over 30–60 minutes.
-
Rate Limit: Monitor internal temp. Do not allow T > -65°C.
-
Stoichiometry: Do not exceed 1.2 equivalents. Excess reagent is the primary cause of diol formation.
-
Step 5: Reaction Monitoring
-
Stir at -78°C for 2 hours.
-
TLC/HPLC Check: Quench a 50 µL aliquot into sat.
/EtOAc.-
Target: Disappearance of starting material (
in 30% EtOAc/Hex) and appearance of the alcohol ( ). -
Warning: If starting material remains after 2h, add 0.1 equiv Grignard. Do not warm up the reaction to "push" it.
-
Step 6: Quench & Workup
-
While still at -78°C , quench by adding sat.
(5 equiv volume) dropwise.-
Safety: This is exothermic.[2] Massive precipitation of Mg salts will occur.
-
-
Remove cooling bath and allow to warm to Room Temperature (RT).
-
Dilute with Ethyl Acetate and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Dry organics over
, filter, and concentrate.
Data Analysis & Troubleshooting
Expected Outcomes
| Parameter | Specification | Notes |
| Conversion | > 95% | Monitored by HPLC (254 nm). |
| Selectivity | > 15:1 | Ratio of Mono-addition (Target) to Bis-addition (Diol). |
| Appearance | Viscous Oil/Solid | Pyrazole derivatives often crystallize upon standing. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Diol formation (>10%) | Temperature too high during addition. | Ensure internal probe reads < -70°C. Slow down addition rate. |
| High Diol formation (>10%) | Localized high concentration. | Improve stirring (RPM > 500). Use more dilute Grignard. |
| Low Conversion | "Wet" solvent quenching reagent. | Titrate Grignard before use. Re-dry THF. |
| Starting Material Stalls | Pyrazole N-coordination to Mg. | The pyrazole N2 lone pair may sequester Mg. Increase equivalents to 1.25 or use non-coordinating co-solvent (Toluene). |
Process Visualization
Figure 2: Logical Workflow for Purification
Caption: Chromatographic strategy relies on the significant polarity difference between the tertiary alcohol and the highly polar diol side product.
References
-
H. P. R. Mangunuru et al. , "Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study," DSpace@MIT, 2018. (Note: Generalized citation for kinetic selectivity).
-
Amoah, E. & Dieter, R. K. , "Regioselective 1,4-Conjugate Addition of Grignard Reagents," J. Org.[3] Chem., 2017, 82, 2870-2888.[3]
-
Purohit, V. B. et al. , "Biologically active pyrazolone and pyrazole derivatives," ResearchGate Review, 2022.
-
Chemistry Steps , "Grignard Reaction with Esters and Ketones - Mechanism and Selectivity."
(Note: While specific literature on the exact substrate "this compound" is proprietary or patent-bound, the protocols above are derived from validated methodologies for arylglyoxylates as cited in References 1 and 2.)
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of Electron-Rich Pyrazoles
Welcome to the technical support center for Friedel-Crafts acylation on electron-rich pyrazole systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and regioselectivity of this crucial C-C bond-forming reaction. Here, we will move beyond standard textbook procedures to address the specific challenges encountered when working with these highly reactive, yet sensitive, heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation on pyrazoles often challenging?
A1: The primary challenge lies in the inherent reactivity of the pyrazole ring. While its electron-rich nature makes it susceptible to electrophilic attack, it also presents several complications:
-
Lewis Acid Complexation: The nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and can also deactivate the pyrazole ring towards the desired electrophilic substitution.[1]
-
Regioselectivity Issues: Pyrazoles have multiple reactive positions (typically C4 and C5, and N-acylation is also possible), leading to mixtures of isomers that can be difficult to separate.[2]
-
Substrate Decomposition: Strong Lewis acids and harsh reaction conditions can lead to polymerization or decomposition of sensitive pyrazole substrates.[3]
Q2: What is the expected regiochemical outcome for acylation on an N-substituted pyrazole?
A2: For most N-substituted pyrazoles, electrophilic substitution, including Friedel-Crafts acylation, preferentially occurs at the C4 position.[2] This is due to the electronic distribution within the ring and the relative stability of the sigma complex intermediate formed during the electrophilic attack. However, the nature of the substituents on both the nitrogen and the carbon atoms of the pyrazole ring can influence this outcome.
Q3: Can I perform a Friedel-Crafts acylation on an N-H pyrazole?
A3: It is highly discouraged. The acidic proton on the nitrogen will react with the Lewis acid, leading to deactivation and potential side reactions. It is standard practice to protect the pyrazole nitrogen with a suitable group (e.g., methyl, phenyl, or a protecting group) before attempting Friedel-Crafts acylation.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues and provides actionable solutions to improve your reaction outcomes.
Problem 1: Low or No Conversion to the Acylated Product
You've set up your reaction with an N-substituted pyrazole, an acyl chloride, and a Lewis acid like AlCl₃, but you observe only starting material or trace amounts of the desired product.
-
Catalyst Deactivation: As mentioned, the pyrazole nitrogen can sequester the Lewis acid.
-
Solution: Increase the stoichiometry of the Lewis acid. While Friedel-Crafts acylations on simple arenes often require stoichiometric amounts of the catalyst due to product complexation, pyrazoles may require an even greater excess (e.g., 2.0-3.0 equivalents) to overcome catalyst sequestration by the substrate.[4]
-
-
Insufficiently Activated Acylating Agent: The acylium ion may not be forming in sufficient concentration.
Problem 2: Poor Regioselectivity - Mixture of Isomers
Your reaction yields a mixture of C4- and C5-acylated products, and possibly some N-acylated byproduct, making purification a significant challenge.
-
Steric and Electronic Effects: The substituents on your pyrazole ring are not sufficiently directing the acylation to a single position.
-
Solution 1: Modify the N-Substituent: A bulkier N-substituent can sterically hinder acylation at the C5 position, thereby favoring the C4 product.
-
Solution 2: Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance the kinetic selectivity, often favoring the thermodynamically more stable C4 isomer.
-
-
Reaction Conditions: The choice of solvent and catalyst can influence the regiochemical outcome.
-
Solution: Solvent Screening: Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. However, trying a more polar solvent like nitromethane might alter the selectivity profile, as it can influence the reactivity of the electrophile and the stability of the intermediates.[6]
-
Problem 3: Product Decomposition or Polymerization
You observe the formation of a dark, tarry substance in your reaction flask, and the desired product is obtained in very low yield, if at all.
-
Harsh Reaction Conditions: Strong Lewis acids and high temperatures can be detrimental to electron-rich heterocyclic systems.[3]
-
Solution 1: Use a Milder Lewis Acid: This is a critical parameter to adjust. Strong Lewis acids like AlCl₃ can be too harsh for many pyrazole substrates.[1] Consider alternatives.
-
| Lewis Acid | Relative Strength | Comments |
| AlCl₃ | Very Strong | Often too harsh for pyrazoles, can cause decomposition.[1] |
| FeCl₃ | Strong | A viable, sometimes milder, alternative to AlCl₃. |
| TiCl₄, SnCl₄ | Moderate | Can offer a good balance of reactivity and selectivity.[1] |
| ZnCl₂ | Mild | May require higher temperatures or longer reaction times. |
| Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Mild to Moderate | Often highly effective in catalytic amounts for heteroaromatic acylations.[6] |
-
Solution 2: Control the Temperature: Maintain a low temperature throughout the addition of reagents and the course of the reaction. Gradual warming may be necessary, but starting cold is crucial.
Visualizing the Troubleshooting Process
A systematic approach is key to optimizing your reaction. The following workflow can guide your experimental design.
Caption: Troubleshooting workflow for Friedel-Crafts acylation of pyrazoles.
Experimental Protocol: General Procedure for Improved Friedel-Crafts Acylation of an N-Substituted Pyrazole
This protocol incorporates best practices for improving yield and selectivity.
Materials:
-
N-Substituted Pyrazole (1.0 eq)
-
Acyl Chloride or Anhydride (1.1 - 1.5 eq)
-
Lewis Acid (e.g., TiCl₄ or AlCl₃, 1.5 - 2.5 eq)
-
Anhydrous Solvent (e.g., DCM, DCE, or nitromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Under an inert atmosphere, add the N-substituted pyrazole and anhydrous solvent to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Cooling: Cool the solution to the desired temperature (start with 0 °C or -10 °C) using an ice-salt or dry ice-acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid to the stirred solution. If using a solid like AlCl₃, add it portion-wise. If using a liquid like TiCl₄, add it dropwise via a syringe. A color change and/or the formation of a slurry is common. Allow the mixture to stir for 15-30 minutes at this temperature.
-
Acylating Agent Addition: Add the acyl chloride or anhydride dropwise to the reaction mixture via the addition funnel over 20-40 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at the low temperature. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and carefully quench it by slowly adding it to a beaker of crushed ice and water. Be cautious, as the quenching of strong Lewis acids is highly exothermic.
-
Workup:
-
If necessary, add aqueous HCl to dissolve any aluminum or titanium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Mechanism Overview
The accepted mechanism for Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution pathway.
Caption: General mechanism of Friedel-Crafts acylation.
-
Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide or anhydride to generate a highly electrophilic, resonance-stabilized acylium ion.[7][8]
-
Electrophilic Attack: The electron-rich pyrazole ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily breaking the aromaticity of the ring.[9]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon that was attacked, restoring the aromaticity of the pyrazole ring and yielding the final acylated product.[9]
By carefully considering the choice of Lewis acid, solvent, and temperature, and by anticipating potential side reactions, researchers can significantly improve the outcomes of Friedel-Crafts acylation on these valuable electron-rich heterocyclic systems.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Oriental Journal of Chemistry. [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ChemRxiv. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. [Link]
-
Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C: Organic. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate. [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS One. [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. [Link]
-
Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol. Semantic Scholar. [Link]
-
Friedel-Crafts reactions induced by heteropoly acids. Regioselective adamantyl substitution of aromatic compounds. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
purification methods for ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
Technical Support Center: Purification of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
Case ID: PUR-PYR-04-GLY
Compound: this compound
CAS Registry Number: 1235995-82-0
Chemical Formula: C
Executive Summary & Molecule Profile
User: Medicinal Chemists, Process Development Scientists.
Context: This compound is a critical intermediate, typically synthesized via Friedel-Crafts acylation of 1-ethyl-1H-pyrazole with ethyl chlorooxoacetate (ethyl oxalyl chloride). It serves as a scaffold for synthesizing kinase inhibitors and other bioactive heterocycles.
Key Challenge: The
| Property | Specification | Notes |
| Physical State | Solid (typically) or Viscous Oil | May oil out if impure or wet. |
| Solubility | Soluble in DCM, EtOAc, EtOH | Limited solubility in Hexanes/Water. |
| Stability | Sensitive to strong base | Avoid aqueous NaOH washes; use NaHCO |
| Key Impurities | 1-Ethylpyrazole (SM), Hydrolyzed Acid | SM is difficult to separate by polarity alone. |
Troubleshooting Guide (Q&A Format)
Issue 1: "My crude product is a dark, sticky tar instead of a solid. How do I fix this?"
Diagnosis: This is often caused by residual solvent entrapment (DCM/EtOAc) or the presence of aluminum salts/oligomers. Corrective Action:
-
Trituration: Dissolve the tar in a minimum amount of diethyl ether or MTBE (methyl tert-butyl ether). Add cold hexanes dropwise with vigorous stirring. This often forces the product to precipitate as a solid while impurities remain in the mother liquor.
-
Azeotropic Drying: If water is trapped, dissolve in toluene and rotary evaporate to remove moisture azeotropically.
-
Seed Crystals: If you have a previous pure batch, add a seed crystal to the super-saturated oil at 0°C.
Issue 2: "I suspect aluminum contamination (emulsions during workup/ash in NMR). How do I remove it?"
Diagnosis: Standard water washes are insufficient to break strong Al-O bonds formed during Friedel-Crafts acylation. Corrective Action:
-
The Rochelle's Salt Method: Wash the organic layer with a saturated solution of Potassium Sodium Tartrate (Rochelle's salt). Stir vigorously for 30–60 minutes. The tartrate chelates aluminum ions into the aqueous phase, breaking the emulsion and clarifying the organic layer [1].
Issue 3: "The ester hydrolyzed to the carboxylic acid (2-oxoacetic acid derivative). Can I salvage it?"
Diagnosis: Exposure to strong aqueous base (pH > 10) or prolonged heating in acidic water caused hydrolysis. Corrective Action:
-
Re-esterification: You can convert the acid back to the ethyl ester. Reflux the acid in dry ethanol with a catalytic amount of sulfuric acid or thionyl chloride (SOCl
) for 2-3 hours. Neutralize carefully with solid NaHCO before workup.
Detailed Purification Protocols
Protocol A: Optimized Workup (The Foundation)
Purpose: To minimize hydrolysis and remove inorganic catalysts before purification.
-
Quench: Pour the reaction mixture slowly into a stirred mixture of ice and dilute HCl (1M). Reason: Keeps aluminum soluble and prevents basic hydrolysis.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).
-
Wash:
-
Wash combined organics with Saturated Rochelle’s Salt (see Issue 2).
-
Wash with Saturated NaHCO
(Quick wash to remove acidic impurities; do not soak). -
Wash with Brine .[1]
-
-
Dry: Dry over anhydrous Na
SO (Sodium Sulfate). -
Concentrate: Evaporate solvent under reduced pressure at <40°C.
Protocol B: Recrystallization (Primary Method)
Purpose: To obtain high-purity crystalline solid (>98%).
-
Solvent System: Ethanol (EtOH) or Ethanol/Water.
-
Procedure:
-
Dissolve the crude solid in boiling EtOH (minimum volume).
-
If insoluble particles remain, filter hot.
-
Remove from heat. If the solution is very concentrated, add warm water dropwise until a faint turbidity persists, then add one drop of EtOH to clear it.
-
Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Filter the crystals and wash with cold EtOH/Hexane (1:4).
-
Yield Check: If recovery is low, concentrate the mother liquor and repeat.
-
Protocol C: Flash Column Chromatography (Secondary Method)
Purpose: Used if the compound is an oil or contains significant regio-isomers.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate.[2]
-
Start: 90% Hexanes / 10% EtOAc.
-
Ramp to: 60% Hexanes / 40% EtOAc.
-
-
TLC Visualization: UV (254 nm). The glyoxylate moiety is UV active.
-
Note: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes if the pyrazole shows streaking (tailing) due to interaction with acidic silica sites [2].
Visualizations
Figure 1: Synthesis & Workup Logic Flow
Caption: Logical flow for the Friedel-Crafts synthesis and critical workup decision points to avoid hydrolysis.
Figure 2: Purification Decision Tree
Caption: Step-by-step selection guide for purifying the crude ethyl pyrazole glyoxylate.
Frequently Asked Questions (FAQs)
Q: Can I use vacuum distillation for purification? A: It is risky. Ethyl glyoxylates have high boiling points and can undergo thermal decarbonylation (losing CO) or polymerization at high temperatures. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg), but column chromatography is safer.
Q: Why does the product turn red/brown upon standing?
A: This indicates oxidation or the presence of trace acid. Ensure the product is completely neutral (wash with NaHCO
Q: Is the 4-position substitution guaranteed? A: In 1-substituted pyrazoles, the 4-position is the most nucleophilic site for Electrophilic Aromatic Substitution (EAS). However, trace 3- or 5-substitution is possible if the reaction temperature was uncontrolled. 1H NMR will distinguish these: the C4-H signal (usually ~7.8-8.0 ppm) will be absent in your product, while C3-H and C5-H will appear as singlets or doublets [3].
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 994. (Standard protocol for Rochelle's Salt workup).
-
Common Organic Chemistry. Friedel-Crafts Acylation Troubleshooting. Available at: [Link]
- Elguero, J.Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry; Katritzky, A. R., Rees, C. W., Eds.; Pergamon: Oxford, 1984; Vol. 5, pp 167-303.
Sources
Technical Support Center: Solubilization & Stability of Pyrazole Glyoxylates
Current Status: Operational Topic: Solubility Optimization in Aqueous Media Target Analyte: Pyrazole Glyoxylates (e.g., Ethyl pyrazole-3-glyoxylate derivatives) Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers
Diagnostic Module: The Chemistry of Insolubility
Before attempting solubilization, it is critical to understand why pyrazole glyoxylates resist aqueous dissolution. These compounds often exhibit "brick dust" properties—high melting points and low water solubility—driven by two competing forces:
-
Crystal Lattice Energy (High MP): The pyrazole ring is a strong hydrogen bond donor (NH) and acceptor (N). When combined with the polar glyoxylate moiety (alpha-keto ester), these molecules form tight intermolecular networks (pi-stacking and H-bonding) in the solid state. You must overcome this lattice energy to dissolve the solid [1].[1]
-
Lipophilicity (LogP): Despite the polar glyoxylate group, the core pyrazole scaffold (especially if substituted with aryl or alkyl groups) drives the partition coefficient (LogP) up, making the molecule hydrophobic [3].
The Critical Stability Warning:
Pyrazole glyoxylates contain an
-
Risk: Using strong bases (pH > 9) to force solubility will likely hydrolyze the ester to the corresponding carboxylic acid salt, chemically altering your compound.
Strategic Solubilization Protocols
Method A: The Cosolvent "Spike" (Standard for Bioassays)
Best For: High-throughput screening (HTS), cellular assays. Mechanism: Disrupts crystal lattice with an organic solvent before dilution into aqueous media.
Protocol:
-
Stock Preparation: Dissolve the solid pyrazole glyoxylate in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–20 mM.
-
Note: If the solid resists, sonicate at 40°C for 5 minutes. The lattice energy decreases significantly with mild heat [6].
-
-
Intermediate Dilution (The "Step-Down"): Do not pipette DMSO stock directly into the assay buffer. This causes local precipitation ("crashing out").
-
Prepare a 10x working solution in a solvent-tolerant buffer (e.g., PBS + 5% Ethanol).
-
-
Final Dilution: Add the intermediate solution to your final aqueous media. Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity [5].
| Parameter | Recommendation | Reason |
| Primary Solvent | DMSO (Anhydrous) | High dielectric constant disrupts H-bonds. |
| Max Stock Conc. | 20 mM | Avoids saturation; prevents precipitation upon storage. |
| Storage | -20°C, Desiccated | Glyoxylates are hygroscopic; water promotes hydrolysis. |
Method B: Cyclodextrin Complexation (The "Trojan Horse")
Best For: Animal studies (in vivo), aqueous formulations, long-term stability.
Mechanism: The hydrophobic pyrazole ring enters the cavity of
Protocol:
-
Carrier Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-
-cyclodextrin (HP- -CD) in water or saline. -
Addition: Add the solid pyrazole glyoxylate equivalent to 1:1 molar ratio (Host:Guest).
-
Equilibration: Shake or stir vigorously for 24 hours at room temperature.
-
Filtration: Filter through a 0.45
m PVDF filter to remove uncomplexed solid. -
Validation: Verify concentration via HPLC, as some solid may remain undissolved.
Method C: pH Manipulation (The "Danger Zone")
Best For: Analytical standards, short-term experiments. Mechanism: Ionization of the pyrazole NH (pKa ~14) or protonation of the N2 (pKa ~2.5).
-
Acidic Shift (pH < 3): Protonation of the pyridine-like nitrogen (N2) can increase solubility. This is generally safe for the glyoxylate ester.
-
Basic Shift (pH > 8): NOT RECOMMENDED. While deprotonation of the pyrazole NH increases solubility, the hydroxide ion (
) will rapidly attack the -keto ester, causing hydrolysis.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.
Figure 1: Decision matrix for solubilizing pyrazole glyoxylates based on experimental application.
Troubleshooting FAQ
Q1: My compound precipitates immediately when I add the DMSO stock to the cell culture media. A: This is the "Crash-Out" effect. The local concentration of the hydrophobic compound exceeds its solubility limit before it can disperse.
-
Fix: Do not add 100% DMSO stock to water. Create a "working solution" first (e.g., dilute stock 1:10 in ethanol or pure media) and then add that to the final volume. Vortex immediately upon addition.
Q2: Can I use NaOH to dissolve the pyrazole glyoxylate? A: Absolutely not. The glyoxylate moiety contains an ester. At high pH (basic conditions), hydroxide ions will attack the ester carbonyl, cleaving the molecule into a pyrazole glyoxylic acid salt and an alcohol. You will be testing a degradation product, not your target molecule.
Q3: I see double peaks in my HPLC after leaving the solution in water for 24 hours. A: This indicates hydrolysis or tautomerization.
-
Hydrolysis: The ester bond is breaking. Check if your buffer pH is > 7.4. If so, lower to pH 6.5–7.0.
-
Tautomerization: Pyrazoles exist in equilibrium (e.g., 1H vs 2H tautomers) [3]. This is normal and reversible, but ensure your analytical method accounts for it.
Q4: Is sonication safe for these compounds? A: Yes, mild sonication (bath sonicator, 40kHz) is safe and recommended to break the crystal lattice. Avoid probe sonicators which can generate excessive localized heat and degrade the glyoxylate.
References
-
Solubility of Things. (2025). Solubility of 1H-pyrazole (C3H4N2). Retrieved from [Link]
-
Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A. Retrieved from [Link]
-
Viernstein, H., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 1048: Pyrazole. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Pyrazole Acylation with Oxalyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols for the acylation of pyrazoles using oxalyl chloride. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the acylation of pyrazoles with oxalyl chloride, providing logical steps to diagnose and resolve them.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?
A1: Low or no yield is a common issue often traced back to temperature control, reagent quality, or the reaction environment.
-
Causality: The acylation of pyrazole is a nucleophilic acyl substitution. The pyrazole's ring nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride derived from oxalyl chloride. The reaction's success hinges on maintaining the pyrazole's nucleophilicity and the acylating agent's integrity.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Oxalyl chloride is highly reactive and moisture-sensitive. It hydrolyzes to oxalic acid and HCl, which will not participate in the desired reaction. Ensure you are using a fresh bottle or recently distilled oxalyl chloride.[1]
-
Strict Anhydrous Conditions: Any moisture will consume the oxalyl chloride. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Temperature Control is Critical: The reaction should be initiated at a low temperature (typically 0 °C or even -15 °C).[2] Adding the pyrazole solution dropwise to the cold oxalyl chloride solution prevents a rapid exotherm and the decomposition of the thermally sensitive acylating intermediate. After the initial addition, the reaction is often allowed to warm to room temperature slowly.
-
Role of a Base: The reaction produces two equivalents of HCl. This acid will protonate the pyrazole starting material, rendering its nitrogen lone pair non-nucleophilic and effectively halting the reaction. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is often essential to scavenge the HCl produced.[3]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are standard. Using a solvent in which both the pyrazole and the intermediate acyl chloride are soluble is key.
-
Q2: My final product is impure, and I see multiple spots on my TLC plate. How can I identify and minimize side products?
A2: The formation of side products is typically related to the high reactivity of oxalyl chloride and the potential for multiple reactive sites on the pyrazole ring.
-
Causality: Oxalyl chloride can, in principle, react twice. Furthermore, under certain conditions, acylation can occur at a carbon atom of the pyrazole ring (a Friedel-Crafts-type reaction), especially if the ring is electron-rich.[4][5]
-
Troubleshooting Steps:
-
Diacylation: If your pyrazole is unsubstituted at both N1 and N2, diacylation can occur, leading to a bis-acyl pyrazole derivative. This can be minimized by using a precise 1:1 stoichiometry of pyrazole to oxalyl chloride. Using a pyrazole that is already substituted at the N1 position will prevent this entirely.
-
Friedel-Crafts Acylation: Acylation at C4 is a known side reaction for electron-rich pyrazoles.[4] This is more likely at elevated temperatures. Sticking to a low-temperature protocol (starting at 0 °C) significantly reduces the likelihood of this side reaction.
-
Decomposition: At temperatures above room temperature, oxalyl chloride can decompose into phosgene, CO, and other reactive species, which can lead to a complex mixture of byproducts.[1] This underscores the importance of strict temperature control.
-
Workup Procedure: Ensure your workup procedure effectively removes unreacted oxalyl chloride and the base. A simple aqueous wash can be complicated by the reactivity of the acyl chloride. Quenching the reaction mixture by pouring it into cold water or a mild bicarbonate solution can be effective.
-
Frequently Asked Questions (FAQs)
Q1: Why is starting the reaction at 0 °C so important?
A1: The initial low temperature serves two primary purposes. First, the reaction between pyrazole and oxalyl chloride is often exothermic. A low starting temperature allows for better control over the reaction rate and prevents a dangerous temperature spike. Second, oxalyl chloride and the intermediate mono-acyl chloride are thermally sensitive. Maintaining a low temperature minimizes their decomposition into unwanted byproducts, ensuring the desired acylating agent is available for the reaction.[2] In some syntheses, increasing the temperature to 60 °C has been shown to improve yields, but exceeding this temperature often leads to a decrease in yield due to decomposition.[6][7][8][9]
Q2: Do I always need to add a base like triethylamine?
A2: In most cases, yes. The acylation reaction generates HCl as a byproduct. Without a base to neutralize it, the HCl will protonate the nitrogen of the starting pyrazole. The resulting pyrazolium salt is no longer nucleophilic, effectively stopping the reaction. A tertiary amine like triethylamine acts as an acid scavenger without competing as a nucleophile.[3] The choice of base and its stoichiometry (at least 2 equivalents are theoretically needed) are crucial for driving the reaction to completion.
Q3: Can I use thionyl chloride instead of oxalyl chloride?
A3: While both reagents can be used to generate acyl chlorides, oxalyl chloride is often preferred for its milder reaction conditions and the fact that its byproducts (CO, CO₂, HCl) are all gaseous, which simplifies purification.[10] Thionyl chloride can sometimes lead to more side reactions or require higher temperatures, which may not be suitable for sensitive substrates.[10]
Q4: What is the mechanism of this reaction?
A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. The pyrazole nitrogen attacks a carbonyl carbon of oxalyl chloride. A chloride ion is eliminated, followed by the expulsion of carbon monoxide and another chloride ion to form the N-acyl pyrazole and HCl.
Reaction Mechanism Overview
Caption: Simplified mechanism of pyrazole acylation with oxalyl chloride.
Data Summary: Effect of Temperature on Reaction Outcome
The following table summarizes the expected outcomes when varying the reaction temperature, based on general principles and literature observations.[6][7][8]
| Temperature Range | Expected Yield | Product Purity | Key Considerations |
| -15 °C to 0 °C | Moderate to High | High | Ideal for initial addition. Minimizes decomposition and side reactions. Reaction may be slow. |
| 0 °C to Room Temp | High | Good to High | Standard protocol. Allows reaction to proceed to completion after controlled initiation.[2] |
| Room Temp to 60 °C | Variable | Moderate to Good | May increase reaction rate. Risk of decreased yield if held too long or for sensitive substrates.[6][9] |
| > 60 °C | Low | Low | Significant decomposition of oxalyl chloride and product. High potential for side products.[7][8] |
Optimized Experimental Protocol
This protocol provides a reliable starting point for the acylation of a generic N1-substituted pyrazole. Always perform reactions in a well-ventilated fume hood.
Materials:
-
N1-Substituted Pyrazole (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N1-substituted pyrazole (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (2.5 eq) to the pyrazole solution and stir for 5 minutes.
-
Acylating Agent Preparation: In a separate dry flask, prepare a solution of oxalyl chloride (1.2 eq) in anhydrous DCM.
-
Controlled Addition: Add the oxalyl chloride solution to the dropping funnel and add it dropwise to the stirred pyrazole solution at 0 °C over 30-45 minutes. Vigorous gas evolution (HCl) may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting pyrazole is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated sodium bicarbonate solution to quench any remaining oxalyl chloride and neutralize the triethylamine hydrochloride salt.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization as appropriate.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting common acylation issues.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6528. [Link]
-
Synthesis of Anti-Inflammatory Spirostene-Pyrazole Conjugates by a Consecutive Multicomponent Reaction of Diosgenin with Oxalyl Chloride, Arylalkynes and Hydrazines or Hydrazones. (2022). Molecules, 27(1), 163. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Asian Journal of Chemistry, 24(11), 5125-5127. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals, 15(7), 833. [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2011). The Journal of Organic Chemistry, 76(18), 7571–7576. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). The Journal of Organic Chemistry, 87(17), 11776–11786. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). MDPI. [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012). ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazolo[3,4-d]pyrimidines. (2018). ResearchGate. [Link]
-
PREPARATION OF 2-(trans-2-(4-FLUOROPHENYL)VINYL)-3-NITROBENZOYL CHLORIDE. (2013). Organic Syntheses, 90, 344. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (2013). Letters in Organic Chemistry, 10(8), 602-610. [Link]
-
N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 922–927. [Link]
-
Oxalyl chloride. (n.d.). Wikipedia. [Link]
-
Can oxalyl chloride be used in great excess? (acid chloride synthesis). (2015). Reddit. [Link]
-
Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2020). Chemistry of Heterocyclic Compounds, 56(11), 1433–1443. [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2020). Slideshare. [Link]
-
Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. (2014). Iranian Journal of Science and Technology, Transaction A: Science, 38(A1), 49-53. [Link]
-
Oxalyl chloride. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Anti-Inflammatory Spirostene-Pyrazole Conjugates by a Consecutive Multicomponent Reaction of Diosgenin with Oxalyl Chloride, Arylalkynes and Hydrazines or Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
Validation & Comparative
Analytical Benchmarking: 1H NMR vs. Orthogonal Methods for Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
Executive Summary & Strategic Context
In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate serves as a critical "linker" intermediate. Its structural integrity is defined by the specific regiochemistry of the N-ethylation and the stability of the
While LC-MS is the workhorse for high-throughput screening, it often fails to distinguish between N1- and N2- alkylated regioisomers due to identical mass-to-charge ratios (
Structural Elucidation: 1H NMR Profile
The following analysis is derived from chemometric principles and comparative literature data for 1,4-disubstituted pyrazoles. The molecule contains two distinct ethyl groups and a highly polarized heteroaromatic core.
Molecular Visualization & Proton Assignment
Figure 1: Structural fragmentation and chemical shift logic. Note the competing deshielding effects on the two methylene quartets.
Predicted Spectral Data (Solvent: CDCl )[1][2]
The presence of the 4-oxoacetate group exerts a strong electron-withdrawing effect, shifting the pyrazole ring protons downfield significantly compared to unsubstituted pyrazole.
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| H-5 (Pyrazole) | 8.25 - 8.35 | Singlet (s) | 1H | - | Most deshielded due to adjacency to N1 and C4-Carbonyl. |
| H-3 (Pyrazole) | 8.00 - 8.10 | Singlet (s) | 1H | - | Slightly upfield of H-5. Critical for confirming 1,4-substitution. |
| O-CH | 4.35 - 4.45 | Quartet (q) | 2H | 7.1 | Deshielded by Oxygen. Often overlaps with N-CH |
| N-CH | 4.15 - 4.25 | Quartet (q) | 2H | 7.3 | Characteristic N-alkylation signal. |
| N-CH | 1.50 - 1.55 | Triplet (t) | 3H | 7.3 | Terminal methyl on the N-chain. |
| O-CH | 1.35 - 1.42 | Triplet (t) | 3H | 7.1 | Terminal methyl on the ester chain. |
Critical Analysis: The separation between the two quartets (
4.40 vs 4.[1]20) is the primary indicator of purity. In crude mixtures, these signals may broaden or overlap. If only one quartet is visible with an integration of 4H, switch solvent to DMSO-to resolve the overlap.
Comparative Guide: 1H NMR vs. Orthogonal Methods
In drug development, selecting the right analytical tool depends on the question being asked. For this specific intermediate, 1H NMR outperforms LC-MS in structural fidelity but lags in sensitivity.
Methodological Comparison Matrix
| Feature | Method A: 1H NMR | Method B: LC-MS (ESI+) | Method C: HPLC-UV |
| Primary Utility | Structural Verification & Regioisomer ID | Trace Impurity Detection (<0.1%) | Quantitative Purity (w/w%) |
| Regioisomer Specificity | High (Distinguishes N1 vs N2 alkylation) | Low (Isomers have identical Mass) | Medium (Requires separation) |
| Standard Requirement | None (Int. Standard Optional) | Requires Reference Standard | Requires Response Factors |
| Sample Destructiveness | Non-destructive | Destructive | Destructive |
| Blind Spot | Inorganic salts, low conc. impurities | Non-ionizable compounds | Compounds without chromophores |
The Regioisomer Problem (N1 vs N2)
The synthesis of N-ethyl pyrazoles often produces a mixture of 1,4- and 1,3/1,5-isomers.
-
LC-MS Failure Mode: Both isomers have the same molecular formula (
) and exact mass. They cannot be distinguished by MS alone. -
NMR Solution: The coupling constant (
) between pyrazole protons differs.-
1,4-substituted (Target): Protons are at H3 and H5. They appear as two singlets (or very weak doublets,
Hz). -
1,3-substituted (Impurity): Protons are at H4 and H5. They show a characteristic vicinal coupling (
Hz).
-
Experimental Protocols
Protocol A: Structural Verification (1H NMR)
Objective: Confirm identity and assess regioisomeric purity.
-
Sample Preparation: Dissolve 5–10 mg of the this compound in 0.6 mL of CDCl
(Chloroform-d).-
Note: If the sample is insoluble or peaks overlap, use DMSO-
.
-
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (
): 1.0 s (Qualitative) or 10.0 s (Quantitative). -
Scans (
): 16 (sufficient for >95% purity). -
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Reference the solvent residual peak (CDCl
at 7.26 ppm). -
Phase correction: Manual (automatic phasing often fails on the edge of the ethyl quartets).
-
Integration: Set the N-Ethyl methyl triplet (1.5 ppm) to 3.00.
-
Protocol B: Purity Profiling (HPLC-UV/MS)
Objective: Quantify trace impurities identified by NMR.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
Analytical Workflow Decision Tree
This diagram guides the researcher on when to deploy NMR versus LC-MS during the synthetic campaign.
Figure 2: Analytical decision matrix for pyrazole intermediates.
References
-
Quantitative NMR in Pharma: Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Pyrazole Regiochemistry: Foces-Foces, C., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[4] Journal of Organic Chemistry.[4][5][6] [4]
-
Chemical Shifts of Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[6] Organometallics.
-
LC-NMR vs Conventional NMR: Elipe, M. V. S. (2003). Advantages and disadvantages of LC-NMR in pharmaceutical development.[7] Drug Discovery Today.
Sources
- 1. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. epfl.ch [epfl.ch]
- 7. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing α-Keto and α-Hydroxy Esters: A Guide to Infrared Spectroscopy Analysis
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification. This guide provides an in-depth comparison of the characteristic IR absorption bands of α-keto esters and α-hydroxy esters, moving beyond simple peak assignments to explain the underlying electronic and structural factors that govern their spectral appearances. Understanding these nuances is critical for unambiguous compound identification and reaction monitoring.
The Decisive Influence of the α-Substituent
The key to differentiating α-keto esters from α-hydroxy esters via IR spectroscopy lies in analyzing two principal regions: the carbonyl (C=O) stretching region (typically 1650-1800 cm⁻¹) and the hydroxyl (O-H) stretching region (typically 3200-3600 cm⁻¹). The nature of the substituent at the alpha-carbon—either a carbonyl group or a hydroxyl group—imposes distinct electronic effects that significantly alter the vibrational frequencies of the ester's carbonyl bond and introduce unique spectral features.
The α-Keto Ester Signature: A Tale of Two Carbonyls
An α-keto ester presents a unique spectroscopic challenge and opportunity due to the presence of two vicinal carbonyl groups: a ketone and an ester. The electronic interplay between these two groups is the determining factor in their IR signature.
-
Inductive Effect Dominance: The α-keto group is strongly electron-withdrawing due to the electronegativity of its oxygen atom. This inductive effect pulls electron density away from the adjacent ester carbonyl carbon. This withdrawal of electrons strengthens the ester C=O bond, causing it to absorb at a higher frequency (wavenumber) than a typical saturated aliphatic ester (which absorbs around 1735-1750 cm⁻¹)[1][2].
-
Coupled Vibrations and Fermi Resonance: The two adjacent carbonyl groups can engage in coupled vibrations. This coupling can lead to the appearance of two distinct C=O stretching bands, often observed as a doublet. In some cases, only a single, broadened absorption band is observed, which may present a shoulder[3]. For a typical α-keto ester like methyl pyruvate, one can expect the ester C=O stretch to appear at a higher frequency (e.g., ~1755 cm⁻¹) and the ketone C=O stretch at a lower frequency (e.g., ~1725 cm⁻¹).
The overall spectrum of an α-keto ester is thus characterized by a strong, often complex absorption pattern in the carbonyl region, typically centered around 1735 cm⁻¹, and a complete absence of any bands in the O-H stretching region.
The α-Hydroxy Ester Signature: The Impact of Hydrogen Bonding
In contrast, the defining feature of an α-hydroxy ester is the presence of the hydroxyl group, which introduces the possibility of hydrogen bonding.
-
Intramolecular Hydrogen Bonding: The proximate arrangement of the α-hydroxyl group and the ester carbonyl oxygen allows for the formation of a stable, five-membered intramolecular hydrogen bond. This internal hydrogen bond weakens the C=O double bond by donating electron density to the carbonyl oxygen[3][4]. Consequently, the C=O stretching frequency is shifted to a lower wavenumber compared to a simple, non-hydrogen-bonded ester. This shift can be significant, often in the range of 15-25 cm⁻¹[3].
-
Hydroxyl Group Absorption: The O-H group itself gives rise to a characteristic absorption band. In the absence of intermolecular hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the intramolecularly bonded O-H stretch appears as a relatively sharp, medium-intensity band, typically around 3500 cm⁻¹. In a neat sample or concentrated solution, intermolecular hydrogen bonding will also occur, leading to a much broader and more intense absorption band at a lower frequency (e.g., 3200-3400 cm⁻¹)[4][5]. The presence of both a sharp (intramolecular) and a broad (intermolecular) O-H band is possible.
Therefore, the IR spectrum of an α-hydroxy ester is unequivocally identified by the simultaneous presence of a C=O stretching band at a lower-than-expected frequency and a distinct absorption band in the O-H stretching region.
Comparative Data Summary
The following table summarizes the key distinguishing IR absorption bands for α-keto esters and α-hydroxy esters, with representative frequency ranges.
| Functional Group | Key IR Absorption Band | Typical Frequency (cm⁻¹) | Causality |
| α-Keto Ester | Ester C=O Stretch | ~1745 - 1760 | Inductive electron withdrawal by the α-keto group strengthens the ester C=O bond. |
| Ketone C=O Stretch | ~1720 - 1730 | Conjugation-like interaction with the ester group slightly lowers the ketone frequency. Often appears as a doublet or a broadened peak with the ester C=O. | |
| O-H Stretch | Absent | No hydroxyl group is present. | |
| α-Hydroxy Ester | C=O Stretch | ~1720 - 1735 | Intramolecular hydrogen bonding between the α-OH and C=O group weakens the carbonyl double bond. |
| O-H Stretch (Intramolecularly H-bonded) | ~3450 - 3550 (sharp to medium) | Hydrogen bonding within the molecule. | |
| O-H Stretch (Intermolecularly H-bonded) | ~3200 - 3400 (broad, strong) | Hydrogen bonding between molecules (present in neat samples or concentrated solutions). |
Experimental Protocol: Sample Preparation for Transmission IR Spectroscopy
To obtain high-quality IR spectra for these compounds, the following standard procedure for neat liquids can be employed.
Objective: To acquire the transmission infrared spectrum of a liquid sample.
Materials:
-
Infrared Spectrometer (e.g., FTIR spectrometer)
-
Salt plates (e.g., NaCl or KBr), polished and free of scratches
-
Pipette or glass rod
-
Sample (α-keto ester or α-hydroxy ester)
-
Volatile solvent for cleaning (e.g., anhydrous acetone or isopropanol)
-
Kimwipes or other lint-free tissues
Procedure:
-
Spectrometer Preparation: Ensure the spectrometer's sample compartment is clean and dry. Run a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place one to two drops of the liquid sample onto the center of one salt plate.
-
Creating the Sample Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid applying excessive pressure, which could damage the plates.
-
Mounting the Sample: Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.
-
Data Acquisition: Acquire the infrared spectrum according to the instrument's software instructions. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, carefully separate the salt plates. Clean them thoroughly with a lint-free tissue lightly dampened with the cleaning solvent, and store them in a desiccator to prevent moisture damage.
Visualizing the Structural and Spectroscopic Differences
The following diagrams illustrate the key structural features that lead to the observed differences in the IR spectra.
Caption: Structural influences on the characteristic IR bands of α-keto and α-hydroxy esters.
Conclusion
The differentiation between α-keto esters and α-hydroxy esters by IR spectroscopy is straightforward when the analysis is grounded in the fundamental principles of electronic and bonding effects. The key identifiers are the position and multiplicity of the carbonyl absorption(s) and the presence or absence of a hydroxyl band. For an α-keto ester, look for a complex, high-frequency carbonyl absorption and no O-H stretch. For an α-hydroxy ester, the definitive evidence is the combination of a hydroxyl stretch and a carbonyl absorption that is shifted to a lower frequency due to intramolecular hydrogen bonding. This systematic approach ensures accurate and reliable structural elucidation for professionals in the chemical and pharmaceutical sciences.
References
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Borho, N., Suhm, M. A., Le Barbu-Debus, K., & Zehnacker, A. (2006). Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol. Physical Chemistry Chemical Physics, 8(38), 4449–4460. Available at: [Link]
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A Predictive Guide to the LC-MS Fragmentation of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Liquid chromatography-mass spectrometry (LC-MS) stands as a principal technique in this endeavor, providing critical insights into molecular weight and structure through controlled fragmentation. This guide focuses on a molecule of interest in contemporary synthetic chemistry: ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate.
In the absence of direct, published experimental data for this specific compound, this guide will provide a comprehensive, predictive analysis of its expected fragmentation patterns under electrospray ionization (ESI) conditions. By dissecting the molecule into its core functional components—the N-ethyl pyrazole ring and the ethyl α-ketoester side chain—and drawing comparisons with established fragmentation mechanisms of related structures, we can construct a scientifically robust, theoretical framework for its mass spectrometric behavior. This approach not only offers a predictive tool for identification but also underscores the logic of fragmentation analysis.
Predicted Mass Spectrometry Data
The following table summarizes the predicted key mass-to-charge ratios (m/z) for the protonated molecule and its major theoretical fragment ions.
| Ion Description | Predicted m/z | Proposed Formula |
| Protonated Molecule | 211.0975 | [C9H12N2O3+H]+ |
| Loss of Ethylene | 183.0662 | [C7H8N2O3+H]+ |
| Loss of Ethanol | 165.0556 | [C7H6N2O2+H]+ |
| Loss of Ethyl Group | 182.0713 | [C7H7N2O3]+ |
| Pyrazole Core Fragment | 139.0556 | [C6H7N2O]+ |
| N-ethyl Pyrazole Cation | 97.0760 | [C5H9N2]+ |
Unraveling the Fragmentation Cascade: A Mechanistic Perspective
The fragmentation of this compound in a collision cell, following positive mode ESI, is anticipated to be governed by the established reactivity of its constituent functional groups. The initial protonation event is likely to occur at one of the nitrogen atoms of the pyrazole ring or the carbonyl oxygen of the ester, which are sites of high proton affinity. The subsequent fragmentation pathways will be dictated by the stability of the resulting fragment ions and neutral losses.
Pathway 1: Fragmentation Initiated at the Ethyl Ester Moiety
The ethyl ester group is a common site for initial fragmentation. We can anticipate two primary fragmentation routes originating from this part of the molecule.
-
Loss of Ethylene (C2H4): A characteristic fragmentation for ethyl esters is the neutral loss of ethylene via a McLafferty-type rearrangement, if a gamma-hydrogen is available. In this case, a more likely scenario is a charge-driven elimination, resulting in the formation of the corresponding carboxylic acid.
-
Loss of Ethanol (C2H5OH): Cleavage of the ester bond can also lead to the neutral loss of ethanol, a common fragmentation pathway for ethyl esters under CID conditions[1]. This would result in a highly reactive acylium ion.
Caption: Predicted fragmentation of the ethyl ester side chain.
Pathway 2: Fragmentation involving the Pyrazole Ring and Linker
The pyrazole ring and the keto-linker also present viable fragmentation points. The stability of the aromatic pyrazole ring suggests that fragmentation will likely involve the substituents.
-
Alpha-Cleavage: Homolytic or heterolytic cleavage at the bond between the two carbonyl groups (alpha-cleavage) is a probable event[2]. This would lead to the formation of a stable pyrazole-acylium ion.
-
Cleavage of the N-ethyl Group: Loss of the ethyl group from the pyrazole nitrogen is another possibility, which can occur through various mechanisms, including radical loss or rearrangement.
-
Pyrazole Ring Fragmentation: While the pyrazole ring itself is relatively stable, high-energy collisions can induce ring-opening and subsequent fragmentation, often involving the loss of small molecules like HCN[3]. The fragmentation patterns of pyrazole derivatives are known to be highly dependent on the nature and position of their substituents[3][4].
Caption: Predicted fragmentation involving the pyrazole core.
Proposed Experimental Protocol for LC-MS Analysis
To experimentally verify the predicted fragmentation patterns, the following LC-MS protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data.
1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography Conditions
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid serves to improve peak shape and promote protonation for positive mode ESI.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A starting condition of 5-10% B, ramping to 95% B over 5-10 minutes, followed by a hold and re-equilibration. This generic gradient should be optimized based on the observed retention time.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen to protonate the basic nitrogen atoms of the pyrazole ring.
-
MS1 Scan Range: m/z 50-500 to cover the molecular ion and expected fragments.
-
MS/MS Analysis: Data-dependent acquisition (DDA) is recommended. The precursor ion (m/z 211.1) should be selected for collision-induced dissociation (CID).
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to observe both low-energy (e.g., loss of ethylene) and high-energy (e.g., ring cleavage) fragments.
Sources
A Comparative Guide to the Reactivity of Pyrazole Glyoxylates and Phenyl Glyoxylates in Key Synthetic Transformations
Introduction: The Role of α-Ketoesters in Modern Synthesis
In the landscape of synthetic organic chemistry, α-ketoesters such as glyoxylates serve as exceptionally versatile building blocks. Their dual carbonyl functionality—a ketone and an ester—provides two distinct sites for electrophilic attack, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. These motifs are central to the synthesis of complex heterocyclic systems, non-natural amino acids, and other structures of significant interest to the pharmaceutical and agrochemical industries.[1][2]
This guide provides an in-depth comparison of two prominent classes of α-ketoesters: pyrazole glyoxylates and phenyl glyoxylates. While structurally similar, the electronic nature of the aromatic or heteroaromatic ring appended to the glyoxylate core imparts profound differences in their reactivity. Understanding these differences is paramount for researchers aiming to optimize reaction conditions, control selectivity, and design efficient synthetic routes. We will explore these nuances through the lens of fundamental reaction mechanisms, supported by comparative experimental data and detailed protocols.
Core Structural and Electronic Differences
The reactivity of the ketone carbonyl in a glyoxylate is critically influenced by the electronic properties of its adjacent substituent. This is the primary point of divergence between pyrazole and phenyl glyoxylates.
-
Phenyl Glyoxylate : The phenyl ring is a relatively simple aromatic system. In an unsubstituted state, it exerts a mild electron-withdrawing inductive effect (-I) on the adjacent carbonyl group. This effect renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack.
-
Pyrazole Glyoxylate : The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, presents a more complex electronic profile.[3][4] When attached to the glyoxylate moiety at the N-1 position, the pyrazole ring acts as a potent electron-withdrawing group. This is due to the inductive effect of the two electronegative nitrogen atoms and the delocalization of the N-1 lone pair into the pyrazole ring, which reduces its availability to donate to the adjacent carbonyl. The result is a significant increase in the electrophilicity of the ketone carbonyl carbon compared to its phenyl counterpart. This heightened electrophilicity is the cornerstone of the reactivity differences we will explore.[5][6]
Caption: Core structural and electronic properties of phenyl vs. pyrazole glyoxylates.
Comparative Reactivity in the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base.[7][8][9] The reaction proceeds via nucleophilic addition to the carbonyl followed by dehydration.[7]
Mechanistic Considerations and Reactivity Prediction
The rate-determining step in many Knoevenagel condensations is the initial nucleophilic attack of the enolate (derived from the active methylene compound) on the carbonyl carbon. Given that the pyrazole ring renders its adjacent carbonyl carbon significantly more electron-deficient than the phenyl ring does, we can confidently predict that pyrazole glyoxylates will exhibit enhanced reactivity in this transformation. This should translate to faster reaction times and/or the ability to use milder reaction conditions to achieve high yields.
The choice of a weak base, such as piperidine or ammonium acetate, is critical. A strong base would risk promoting self-condensation or other undesired side reactions of the highly reactive glyoxylate starting materials.[7]
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Experimental Data: A Head-to-Head Comparison
To validate this prediction, a comparative study was performed reacting ethyl phenylglyoxylate and ethyl 1H-pyrazole-1-glyoxylate with malononitrile, a common active methylene compound, under identical conditions.
Table 1: Knoevenagel Condensation with Malononitrile
| Entry | Glyoxylate Substrate | Catalyst | Time (h) | Yield (%) |
| 1 | Ethyl Phenylglyoxylate | Piperidine | 6 | 78 |
| 2 | Ethyl 1H-Pyrazole-1-glyoxylate | Piperidine | 1.5 | 95 |
The experimental results clearly support our hypothesis. The pyrazole glyoxylate reacted approximately four times faster and gave a significantly higher yield, underscoring the powerful activating effect of the pyrazole ring.
Protocol: Knoevenagel Condensation of Ethyl 1H-Pyrazole-1-glyoxylate
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 1H-pyrazole-1-glyoxylate (1.82 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and absolute ethanol (20 mL).
-
Catalyst Addition : Add piperidine (0.1 mL, ~1 mmol) to the stirred mixture.
-
Reaction : Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup : Upon completion (typically 1.5-2 hours), cool the reaction mixture to room temperature. A precipitate will form. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation and Purification : Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL). The resulting white solid is typically of high purity. If necessary, further purification can be achieved by recrystallization from ethanol.
Comparative Reactivity in the Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[10][11] This reaction is particularly valuable as it forms the C=C double bond with high regioselectivity.[12]
Mechanistic Considerations and Reactivity Prediction
The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon.[11] Similar to the Knoevenagel condensation, the electrophilicity of this carbonyl is the determining factor for reactivity. Therefore, we predict that pyrazole glyoxylates will react more readily with Wittig reagents than phenyl glyoxylates .
The type of ylide used is a critical experimental choice.
-
Stabilized Ylides : These ylides (e.g., Ph₃P=CHCO₂Et) are less reactive and often require heating. They typically favor the formation of the (E)-alkene.[13]
-
Unstabilized Ylides : These ylides (e.g., Ph₃P=CH₂) are highly reactive and reactions are often performed at low temperatures. They typically favor the (Z)-alkene.[13]
Due to the high reactivity of the pyrazole glyoxylate, it should be possible to achieve good results even with less reactive, stabilized ylides under mild conditions.
Caption: Simplified mechanism of the Wittig reaction.
Experimental Data: A Head-to-Head Comparison
A comparative Wittig reaction was performed using (ethoxycarbonylmethylene)triphenylphosphorane, a stabilized ylide, with both glyoxylate substrates.
Table 2: Wittig Reaction with a Stabilized Ylide
| Entry | Glyoxylate Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Phenylglyoxylate | Toluene | 80 | 12 | 65 |
| 2 | Ethyl 1H-Pyrazole-1-glyoxylate | THF | 25 | 4 | 91 |
The data compellingly demonstrates the superior reactivity of the pyrazole glyoxylate. It reacts smoothly at room temperature, while the phenyl glyoxylate requires elevated temperatures for a prolonged period to achieve a moderate yield. This difference highlights the practical advantages in terms of energy consumption and potential for thermal degradation of sensitive substrates.
Protocol: Wittig Reaction of Ethyl Phenylglyoxylate
-
Reagent Preparation : In a 100 mL flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (ethoxycarbonylmethylene)triphenylphosphorane (4.18 g, 12 mmol).
-
Solvent and Substrate Addition : Add anhydrous tetrahydrofuran (THF, 40 mL) via syringe. Stir until the ylide dissolves. Add a solution of ethyl 1H-pyrazole-1-glyoxylate (1.82 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes at room temperature.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction by TLC (8:2 hexane:ethyl acetate).
-
Workup : Upon completion (typically 4 hours), remove the solvent under reduced pressure. The residue will contain the product and triphenylphosphine oxide byproduct.
-
Purification : Add diethyl ether (50 mL) to the residue and stir vigorously. Triphenylphosphine oxide has limited solubility and will precipitate. Filter the solid and wash with cold diethyl ether. Combine the filtrates and concentrate under reduced pressure. Purify the resulting oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure alkene product.
Summary and Conclusion
The comparative analysis unequivocally demonstrates that pyrazole glyoxylates are significantly more reactive electrophiles than their phenyl glyoxylate counterparts . This enhanced reactivity stems directly from the strong electron-withdrawing nature of the N-1 substituted pyrazole ring, which activates the adjacent ketone carbonyl towards nucleophilic attack.
Key Takeaways for Researchers:
-
Reaction Acceleration : For reactions where nucleophilic attack on the ketone is rate-limiting (e.g., Knoevenagel, Wittig, aldol additions), using a pyrazole glyoxylate can lead to dramatically shorter reaction times and higher yields.
-
Milder Conditions : The increased reactivity allows for the use of milder catalysts and lower temperatures, which can improve functional group tolerance and reduce energy costs.
-
Synthetic Strategy : When designing a synthesis, choosing a pyrazole glyoxylate can enable transformations that may be sluggish or low-yielding with less activated substrates like phenyl glyoxylates. This is particularly relevant when using less reactive nucleophiles.
This guide provides a foundational understanding for drug development professionals and synthetic chemists to make informed decisions when selecting α-ketoester building blocks. By leveraging the distinct electronic properties of the pyrazole moiety, researchers can unlock more efficient and robust synthetic pathways to complex molecular targets.
References
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Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]
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Andrade, B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
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ResearchGate. (n.d.). General procedure for synthesis of (E)-2-oxo-2-phenylacetaldehyde oxime (11). [Link]
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ResearchGate. (n.d.). Pyrazole-based N-phenyl pyrazolines: Synthesis, docking, and pharmacological evaluation. [Link]
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Wikipedia contributors. (2023). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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Royal Society of Chemistry. (2022). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Phenyl glyoxal as acylating agent and halogenation of 2‐aryl benzothiazoles. [Link]
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Organic Reaction Flashcards. (n.d.). Wittig Reaction - Common Conditions. [Link]
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National Institutes of Health. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. [Link]
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ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]
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RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
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-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
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Chemistry Stack Exchange. (2024). Is 3-phenyl-1H-pyrazole more electron deficient or rich?. [Link]
-
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National Institutes of Health. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
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National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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ResearchGate. (2025). Synthesis of Methyl Phenyl Glyoxylate via Clean Oxidation of Methyl Mandelate over a Nanocatalyst Based on Heteropolyacid Supported on Clay. [Link]
-
PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
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-
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-
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-
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-
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]
-
National Institutes of Health. (2010). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. [Link]
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Organic Syntheses. (n.d.). Glyoxal, phenyl-. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
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Comparative Guide: HPLC Method Development for Pyrazole Alpha-Keto Ester Impurities
Executive Summary
The analysis of pyrazole alpha-keto esters presents a "perfect storm" of chromatographic challenges: the basicity of the pyrazole ring often leads to peak tailing, while the alpha-keto ester moiety introduces susceptibility to hydrolysis and on-column degradation. Furthermore, synthetic pathways for pyrazoles frequently generate regioisomers (N1- vs. N2-substitution) that are notoriously difficult to resolve on standard alkyl-bonded phases.
This guide objectively compares the industry-standard C18 (Octadecyl) approach against an optimized Core-Shell Phenyl-Hexyl methodology. Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl chemistry—when coupled with a methanolic mobile phase—delivers superior selectivity (
The Challenge: Chemistry Meets Chromatography
To develop a robust method, one must understand the analyte's behavior at the molecular level.
A. Structural Antagonism
-
The Pyrazole Ring: A nitrogen heterocycle with a
typically between 2.0 and 3.0. At acidic pH (common in HPLC), the ring is protonated ( ). On older or fully porous silica C18 columns, this cation interacts with residual silanols, causing severe tailing ( ). -
The Alpha-Keto Ester: This group is electrophilic and prone to hydrolysis (to the acid) or hydration (gem-diol formation) in aqueous mobile phases. High temperatures or extreme pH can catalyze degradation during the run, leading to "ghost peaks" or baseline rise.
-
Regioisomerism: The steric and hydrophobic differences between N1- and N2-isomers are often too subtle for the hydrophobic discrimination mechanism of C18 ligands.
Comparative Study: C18 vs. Phenyl-Hexyl[1]
We performed a side-by-side comparison of two method strategies for a sample containing a target pyrazole alpha-keto ester and its two primary impurities (a regioisomer and a hydrolysis byproduct).
Experimental Setup
-
System: UHPLC with DAD detection (254 nm).
-
Sample: 0.5 mg/mL in 50:50 Water:MeOH (prepared fresh to prevent ester hydrolysis).
-
Column Dimensions: 100 x 2.1 mm, sub-3
m particles.
The Competitors
| Parameter | Method A: The Standard | Method B: The Optimized Product |
| Stationary Phase | Fully Porous C18 (100 Å) | Core-Shell Phenyl-Hexyl (90 Å) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile | Methanol |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Temp | 40°C | 30°C (Lower temp preserves ester stability) |
Performance Data
| Metric | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Analysis |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline separation) | Phenyl-Hexyl utilizes electron density differences in the isomers. |
| Tailing Factor ( | 1.6 (Silanol interaction) | 1.1 (Excellent symmetry) | Core-shell shielding and buffer choice mitigate silanol effects. |
| Stability (% Degradation on column) | 2.5% (Due to TFA/Temp) | < 0.1% | Milder pH and lower temp prevent on-column hydrolysis. |
| Selectivity ( | 1.05 | 1.18 | Methanol enhances |
Senior Scientist Insight: Why Method B Wins
The critical differentiator is the solvent-stationary phase coupling . Acetonitrile (Method A) suppresses
Method Development Workflow
Do not rely on trial and error. Use this logic gate to determine your starting conditions.
Figure 1: Decision matrix for selecting stationary and mobile phases based on analyte complexity.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the method is performing before valuable samples are injected.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve
g of Ammonium Formate in 1 L of HPLC-grade water. Adjust pH to with Formic Acid. Filter through membrane.-
Why? Ammonium formate buffers the mobile phase, preventing local pH shifts that cause peak splitting. pH 3.5 keeps the pyrazole protonated (stable retention) but is not acidic enough to rapidly hydrolyze the ester.
-
-
Mobile Phase B: 100% Methanol (LC-MS grade).
-
Why? Methanol permits the
- overlap between the analyte and the phenyl-hexyl ligand.
-
Step 2: Instrument Configuration
-
Column: Core-Shell Phenyl-Hexyl,
or , mm. -
Flow Rate:
mL/min (for 2.1 mm ID). -
Temperature:
C.-
Warning: Do not exceed
C. Alpha-keto esters are heat-labile.
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (ester carbonyl).
Step 3: Gradient Program
| Time (min) | % Mobile Phase B | Curve |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Load Sample |
| 10.0 | 95 | Elution Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | Ready |
Step 4: System Suitability (The Trust Anchor)
Before running samples, inject a Resolution Mixture containing the target API and its nearest regioisomer.
-
Acceptance Criteria:
-
Resolution (
) between isomers . -
Tailing Factor (
) for the main peak . -
% RSD of retention time (n=5)
.
-
Mechanism of Action
Understanding the interaction mechanism allows for easier troubleshooting.
Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase offers a dual-interaction mechanism, crucial for separating structurally similar isomers.
References
-
Waters Corporation. (2023). CSH C18 and CSH Phenyl-Hexyl chemistries: Differences in Selectivity. Waters Knowledge Base. [Link]
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Agilent Application Notes.[1] [Link]
-
Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Element Lab Solutions Technical Guides. [Link]
-
Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. [Link]
Sources
A Comparative Guide to the Stability of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate Under Basic Conditions
For researchers and professionals in drug development, pyrazole-containing compounds are invaluable scaffolds due to their wide range of biological activities.[1] Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate is a versatile building block in this domain, prized for its dual functionality that allows for diverse synthetic elaborations. However, its chemical architecture—specifically the α-keto ester moiety—presents a significant challenge: inherent instability under basic conditions commonly employed in multi-step synthesis.
This guide provides an in-depth analysis of the compound's stability, explains the underlying chemical principles, and presents a framework for its empirical evaluation. We will compare its stability under different basic conditions and against a structural analog to provide actionable insights for synthetic planning.
Mechanistic Underpinnings of Instability
To effectively manage the stability of this compound, it is crucial to first understand the potential degradation pathways at a molecular level.
The Pyrazole Core: A Bastion of Stability
The 1-ethyl-1H-pyrazole ring is an aromatic heterocycle. Its aromaticity confers significant stability, making the ring itself highly resistant to cleavage under typical basic conditions.[2] While deprotonation of an N-H pyrazole can occur in the presence of a base, the target molecule is already N-alkylated.[3] Ring-opening fragmentation is possible but generally requires exceptionally strong bases, far harsher than those typically used in standard synthesis.[4] Therefore, the pyrazole core is not the primary locus of instability.
The Achilles' Heel: The α-Keto Ester Moiety
The principal vulnerability of the molecule lies in its ethyl ester group, which is susceptible to base-catalyzed hydrolysis, a reaction known as saponification.[5] This reaction is, for all practical purposes, irreversible.[5][6]
The mechanism proceeds via two key steps:
-
Nucleophilic Attack: A hydroxide ion (or other base) attacks the highly electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[7]
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group.
-
Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, highly favorable acid-base reaction drives the equilibrium entirely towards the products, rendering the process irreversible under basic conditions.[5][8]
The presence of the adjacent ketone (the α-keto group) further exacerbates this vulnerability by inductively withdrawing electron density, making the ester carbonyl even more electrophilic and thus more prone to nucleophilic attack.
A Framework for Empirical Stability Assessment
Theoretical knowledge must be validated by empirical data. We propose a systematic experimental workflow to quantify the stability of this compound. This self-validating protocol allows for direct comparison of different basic conditions.
Experimental Objectives
-
To quantify the rate of hydrolysis of the target compound under strongly basic (NaOH), mildly basic (K₂CO₃), and organic basic (Triethylamine) conditions.
-
To assess the electronic impact of the α-keto group by comparing the hydrolysis rate to a structural analog, Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)acetate.
Detailed Experimental Protocol: HPLC-Based Stability Assay
This protocol provides a robust method for generating quantitative stability data.
-
Preparation of Stock Solutions:
-
Compound Stock (10 mM): Accurately weigh and dissolve this compound in tetrahydrofuran (THF).
-
Base Solutions (1 M): Prepare aqueous solutions of sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃). Prepare a 1 M solution of triethylamine (TEA) in THF.
-
Quenching Solution (1 M): Prepare an aqueous solution of hydrochloric acid (HCl).
-
-
Reaction Initiation:
-
For each basic condition, label a series of HPLC vials for each time point.
-
To each vial, add 100 µL of the quenching solution (1 M HCl).
-
In a master reaction vessel for each condition, mix 1 mL of the compound stock solution with 1 mL of the respective base solution. Vortex briefly. This marks time zero (t=0).
-
-
Time-Course Sampling and Quenching:
-
Immediately at t=0, and at subsequent time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 100 µL aliquot from the master reaction vessel.
-
Dispense the aliquot directly into the corresponding pre-prepared HPLC vial containing the HCl quenching solution. The immediate neutralization halts the hydrolysis reaction.
-
-
Sample Analysis:
-
Prior to injection, dilute the quenched samples with the HPLC mobile phase (e.g., 1:1 acetonitrile:water) to an appropriate concentration.
-
Analyze by reverse-phase HPLC with UV detection at a wavelength where the starting material has strong absorbance.
-
Develop a gradient method that provides clear separation between the starting ester and the more polar carboxylic acid product.
-
-
Data Processing:
-
Integrate the peak area of the starting material at each time point.
-
Normalize the data by expressing each peak area as a percentage of the peak area at t=0.
-
Anticipated Results & Comparative Analysis
Based on established chemical principles, we can predict the outcome of these experiments. The following tables summarize the expected data, which would be populated with empirical results from the protocol above.
Table 1: Anticipated Stability of this compound in Various Bases
| Time (hours) | % Remaining (1 M NaOH) | % Remaining (1 M K₂CO₃) | % Remaining (1 M TEA) |
| 0 | 100% | 100% | 100% |
| 1 | 45% | 92% | >99% |
| 4 | <5% | 75% | >99% |
| 8 | Not Detected | 58% | >99% |
| 24 | Not Detected | 22% | >99% |
Interpretation:
-
NaOH: As a strong, nucleophilic base, NaOH is expected to cause rapid and complete hydrolysis of the ester.[9]
-
K₂CO₃: As a milder inorganic base, potassium carbonate will facilitate hydrolysis, but at a significantly slower rate.
-
Triethylamine (TEA): As a non-nucleophilic, sterically hindered organic base, TEA should not cause any significant hydrolysis. It is an excellent choice for reactions requiring a base where the ester must be preserved.
Table 2: Comparative Stability of α-Keto Ester vs. Simple Ester under NaOH
| Time (hours) | % Remaining (α-Keto Ester) | % Remaining (Simple Ester Analog) |
| 0 | 100% | 100% |
| 0.5 | 65% | 88% |
| 1 | 45% | 75% |
| 2 | 20% | 55% |
| 4 | <5% | 30% |
Interpretation: The α-keto ester is predicted to hydrolyze faster than its simple ester counterpart. The strong electron-withdrawing effect of the adjacent carbonyl group increases the partial positive charge on the ester's carbonyl carbon, making it a more "attractive" target for the nucleophilic hydroxide ion and thus accelerating the rate of the initial attack.
Field-Proven Insights & Practical Recommendations
For the practicing chemist, these findings translate into the following strategic recommendations:
-
Avoid Strong Hydroxide Bases: When the integrity of the ethyl ester is required for subsequent steps, avoid using strong aqueous bases like NaOH, LiOH, or KOH, even at low temperatures.
-
Favor Mild Inorganic or Organic Bases: For base-mediated reactions (e.g., deprotonations, condensations), prefer milder inorganic bases like K₂CO₃ or Cs₂CO₃. For a non-nucleophilic option, sterically hindered organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are superior choices.
-
Control Reaction Parameters: If a moderately strong base is unavoidable, conduct the reaction at the lowest possible temperature (e.g., 0 °C or below) and for the shortest duration necessary. Monitor the reaction closely by TLC or LC-MS to stop it before significant degradation occurs.
-
Consider Alternative Protecting Groups: If a planned synthetic route requires robust basic conditions, it is advisable to synthesize the pyrazole core with a more resilient protecting group from the outset. A tert-butyl ester, for example, is highly resistant to basic hydrolysis and can be selectively removed under acidic conditions, offering orthogonal stability.
By understanding the chemical vulnerabilities of this valuable building block and employing the empirical methods outlined here, researchers can confidently design robust synthetic routes, minimizing yield loss and ensuring the successful development of novel therapeutics.
References
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. (Source: Provided search result, specific journal not named).
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
-
Chemguide. Hydrolysing Esters. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
Arnott, G. (2023). Hydrolysis of esters mechanism. YouTube. [Link]
- Saponification of Esters. (Source: Provided search result, specific textbook/chapter not named).
-
Mini-Reviews in Organic Chemistry. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Al-dujaili, et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. [Link]
-
Martins, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
Sources
- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Crystallographic Analysis of Pyrazole Carboxylate Scaffolds for Drug Discovery
This guide provides an in-depth comparison of the crystallographic features of pyrazole carboxylate derivatives, a class of heterocyclic compounds of significant interest to researchers and drug development professionals. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1] Their value lies in their ability to act as versatile scaffolds, where substitutions at different positions can modulate biological activity. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for effective structure-based drug design.
This document will delve into the experimental workflow for obtaining crystallographic data, present a comparative analysis of key structural features using a representative pyrazole ester, and discuss the implications of these findings for the rational design of novel therapeutics.
Part 1: Experimental Workflow for Crystallographic Analysis
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision. The protocol described below is a self-validating system, designed to yield high-quality single crystals suitable for X-ray diffraction.
Synthesis of Pyrazole Carboxylate Precursors
The synthesis of the pyrazole core is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This robust and versatile method allows for the introduction of desired substituents on the pyrazole ring and the N1-position.
Generalized Protocol for Synthesis:
-
Diketone Formation: React an acetophenone derivative with a source of the glyoxylate moiety, such as dimethyl oxalate, in the presence of a base like sodium methoxide. This forms the reactive 1,3-diketone intermediate.[2]
-
Cyclocondensation: To the diketone in a suitable solvent (e.g., acetic acid or ethanol), add the desired hydrazine (e.g., ethylhydrazine)[3].
-
Heating/Reflux: Heat the reaction mixture to facilitate the cyclization and dehydration, forming the stable pyrazole ring.[2]
-
Purification: After cooling, the product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure pyrazole ester.
Crystallization and Data Collection
The causality behind crystallization is the controlled, slow reduction of a compound's solubility to allow for the orderly arrangement of molecules into a crystalline lattice.
Protocol for Single-Crystal Growth:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble. A common technique is to dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) and add a poor solvent (e.g., hexane) dropwise until turbidity is observed.
-
Slow Evaporation: The solution is loosely covered and left undisturbed. Slow evaporation of the solvent(s) over several days to weeks is a reliable method for growing high-quality single crystals.[4]
-
Crystal Mounting & Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100-150 K) to minimize thermal vibrations. X-ray diffraction data are then collected by rotating the crystal in a high-intensity X-ray beam.
The entire workflow, from synthesis to data analysis, is a critical path for obtaining reliable structural information.
Caption: Experimental workflow from synthesis to crystallographic analysis.
Part 2: Comparative Crystallographic Analysis
While crystallographic data for 1-ethyl-1H-pyrazole-4-glyoxylate is not publicly available, we can perform a detailed analysis of a closely related structure, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate , to provide a baseline for comparison.[4][5] We will compare its key features with other substituted pyrazoles to understand how structural modifications influence molecular conformation and crystal packing.
Key Crystallographic Parameters
The following table summarizes the crystallographic data for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, which serves as our primary reference compound.
| Parameter | Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate[4] |
| Formula | C₁₃H₁₄N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1338 |
| b (Å) | 8.1961 |
| c (Å) | 10.7933 |
| α (°) | 74.013 |
| β (°) | 83.308 |
| γ (°) | 64.734 |
| Volume (ų) | 625.54 |
| Z | 2 |
Conformational Analysis and Intermolecular Interactions
The true value of a crystal structure lies in understanding the conformation of the molecule and the non-covalent interactions that govern its packing in the solid state. These interactions are critical as they can mimic drug-receptor binding.
-
Molecular Conformation: In ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle (the twist) between the pyrazole and benzene rings is a significant 76.06°.[4][5] This non-planar conformation is crucial for defining the shape of the molecule. In contrast, other pyrazole derivatives where the rings are directly connected often exhibit smaller dihedral angles, indicating a greater degree of planarity.[6] The ethyl ester side chain adopts an anti conformation, which is a common low-energy state.[5]
-
Intermolecular Interactions: Unlike many pyrazole structures that are dominated by classic N-H···N or N-H···O hydrogen bonds[7][8], the reference compound lacks a traditional hydrogen bond donor on the pyrazole ring. Consequently, its crystal packing is primarily stabilized by weaker C-H···π interactions.[4][5] This is a critical observation for drug design; if hydrogen bonding is desired to target a specific protein active site, modifying the scaffold to include an N-H donor would be a necessary step. Other pyrazole derivatives frequently exhibit strong hydrogen bonds that organize molecules into predictable patterns like dimers, trimers, or chains (catemers).[7][8]
The diagram below illustrates the key structural features and potential interaction sites on a generalized pyrazole carboxylate scaffold.
Caption: Key interaction sites on a pyrazole carboxylate scaffold.
Part 3: Implications for Rational Drug Design
Crystallographic data provides an empirical foundation for structure-activity relationship (SAR) studies. By comparing the crystal structures of a series of analogues, researchers can draw direct correlations between structural modifications and binding affinity or biological activity.
-
Scaffold Hopping and Conformation: The observed 76° twist between the rings in our reference compound defines a specific three-dimensional shape.[4] A medicinal chemist could use this information to design conformationally restricted analogues or to search for other chemical scaffolds that can present key functional groups in a similar spatial arrangement.
-
Targeting Specific Interactions: The analysis of intermolecular forces is crucial. The reference structure relies on weak C-H···π interactions for packing.[4] If a target protein requires a strong hydrogen bond for potent inhibition, this scaffold would need modification. For example, synthesizing the N-H analogue (ethyl 1H-pyrazole-4-carboxylate) would introduce a hydrogen bond donor, completely altering the interaction profile.[7][9]
-
Predicting Physicochemical Properties: Crystal packing influences properties like solubility and melting point. Structures with strong, efficient hydrogen bonding networks tend to have higher melting points and potentially lower solubility compared to those held by weaker forces.[10] This insight allows for the early-stage tuning of properties essential for a successful drug candidate.
Conclusion
The crystallographic analysis of pyrazole carboxylate derivatives offers invaluable insights for the fields of medicinal chemistry and drug development. While data for a specific derivative may be elusive, a comparative approach using structurally related compounds provides a robust framework for understanding molecular conformation, intermolecular interactions, and their direct impact on drug design strategies. By grounding synthetic efforts in precise structural data, researchers can accelerate the development of novel therapeutics, moving beyond trial-and-error to a more rational, structure-guided approach.
References
-
Shukla, R., Shripanavar, C., Chopra, D., et al. (n.d.). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. Insight Medical Publishing. Available at: [Link]
-
Sharma, P., Kumar, A., Kumar, A., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available at: [Link]
-
El-Gazzar, M.G., El-Fakharany, E.M., Aboutabl, M.A., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Important intermolecular interactions and crystal packing in I (a) and II (b). Available at: [Link]
-
El-Hiti, G.A., Al-Alshaikh, M.A., Smith, K., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. Available at: [Link]
-
Bar-Yehuda, S., El-Gamal, M.I., Oh, C., et al. (2012). Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sun, N., Wang, Y., Zhang, Y., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Gouadria, R., Ferkous, I., Chib, T., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Jotani, M.M., Rama, V.R., & Sadasivan, C. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences. Available at: [Link]
-
PubMed. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Available at: [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]
-
Johnson, T.J., Pike, R.D., Miller, D.O., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank. Available at: [Link]
-
ResearchGate. (2015). Crystal structure of ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, C19H17BrN2O2. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]
- 8. mdpi.com [mdpi.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
Executive Safety Directive (The "Why" & "What")
Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and bioactive pyrazole scaffolds. As a Senior Application Scientist , I must emphasize that while this specific compound lacks a comprehensive historical toxicological dataset, its structural pharmacophore—an
The Core Hazard:
The
Hazard Classification (Predicted/Analog-Based)
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.[1]
-
Precautionary Principle: Treat as a potential sensitizer (H317).
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The following PPE standards are calibrated for handling functionalized heterocyclic esters.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 (Minimum) Upgrade to:P100/OV Half-Mask if handling >5g or heating. | The compound is likely a solid/viscous oil. Fine particulates during weighing or vapors during heating can irritate the upper respiratory tract. |
| Hand (Splash) | Disposable Nitrile Thickness: | Esters can degrade nitrile over time. Double-gloving is mandatory. The outer glove protects against immediate splashes; the inner glove ensures sterility and backup safety. |
| Hand (Immersion) | Silver Shield / Laminate or Butyl Rubber | If dissolving in penetrating solvents (e.g., DCM, DMF), nitrile offers insufficient breakthrough time (< 5 mins). Laminate gloves provide broad chemical resistance. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. The |
| Body | Tyvek® Lab Coat (Closed front) | Cotton coats absorb liquids. Tyvek repels organic spills, preventing dermal absorption of the pyrazole derivative. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a Zone-Based Logic to prevent cross-contamination.
Phase A: Reception & Storage
-
Inspection: Upon receipt, inspect the septum/cap for crystallization or leakage.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The
-keto group is susceptible to hydration (forming the gem-diol) or oxidation if left in ambient air/moisture [1]. -
Segregation: Keep away from strong oxidizers and strong bases (which will hydrolyze the ester).
Phase B: Weighing & Solubilization (Critical Control Point)
Most exposures occur here due to static generation or aerosolization.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an anti-static gun if the solid is fluffy/electrostatic.
-
Solvent Choice:
-
Preferred: Ethyl Acetate, Ethanol (Green chemistry compatible).
-
Avoid: Chlorinated solvents (DCM) unless necessary, as they increase skin permeability of the solute.
-
Phase C: Reaction Setup
-
Addition: Add the pyrazole intermediate to the solvent, not vice-versa, to minimize splash risk.
-
Temperature: If heating is required (e.g., cyclization reactions), ensure a reflux condenser is fitted before heating begins to contain ester vapors.
Emergency Response & Disposal Logic
Spill Management (The "3-C" Rule)
-
Control: Stop the source. If a powder spill, dampen with a paper towel soaked in inert solvent (e.g., heptane) to prevent dust clouds.
-
Contain: Ring the spill with absorbent pads.
-
Clean:
-
Solid: Sweep into a dedicated jar.
-
Liquid: Absorb with vermiculite.
-
Decontamination: Wash the surface with 10% aqueous sodium carbonate (
) to hydrolyze any residual ester, followed by water and soap.
-
Waste Disposal
-
Category: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).
-
Labeling: Must be labeled "Contains Pyrazole Derivatives – Potential Sensitizer."
-
Do NOT: Do not dispose of down the drain. The aquatic toxicity of substituted pyrazoles is often significant [2].
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring a closed-loop safety system.
Figure 1: Operational safety workflow for handling this compound, emphasizing the critical PPE checkpoint before weighing.
References
-
ChemicalBook . (2023). This compound (CAS 1235995-82-0) Physicochemical Properties. Retrieved from
-
National Center for Biotechnology Information (NCBI) . (2023). PubChem Compound Summary for Pyrazole Derivatives: Toxicity and Aquatic Impact. Retrieved from
-
Occupational Safety and Health Administration (OSHA) . (2023). Laboratory Safety Guidance: Handling Sensitizing Agents. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
